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  • Product: 4-Aminobutyl b-D-galactopyranoside
  • CAS: 1799769-18-8

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of 4-Aminobutyl β-D-galactopyranoside

Abstract This technical guide provides a comprehensive, in-depth overview of a robust and widely adopted chemical synthesis strategy for 4-Aminobutyl β-D-galactopyranoside. This bifunctional molecule, featuring a termina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and widely adopted chemical synthesis strategy for 4-Aminobutyl β-D-galactopyranoside. This bifunctional molecule, featuring a terminal amino group and a galactose moiety, is a critical tool in glycobiology, serving as a versatile linker for conjugating galactose to proteins, surfaces, and nanoparticles for applications in targeted drug delivery, affinity chromatography, and immunological studies. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed for researchers and professionals in chemical synthesis and drug development.

Introduction and Strategic Overview

4-Aminobutyl β-D-galactopyranoside is a synthetic glycoside that connects a four-carbon aliphatic spacer, terminating in a primary amine, to the anomeric position of a galactose sugar. The primary amine provides a nucleophilic handle for covalent attachment, while the galactose unit can be recognized by specific cell surface receptors (lectins), such as the asialoglycoprotein receptor (ASGPR) predominantly found on hepatocytes. This specific interaction is widely exploited for liver-targeted drug and gene delivery.

The synthesis of such a molecule is non-trivial due to the poly-functional nature of carbohydrates. A successful synthesis hinges on a meticulously planned protecting group strategy to differentiate the numerous hydroxyl groups of galactose and to mask the nucleophilicity of the amine in the linker during the key glycosylation step.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-Aminobutyl β-D-galactopyranoside ( 1 ) involves three key disconnections:

  • Final Deprotection: The target molecule is revealed by the removal of all protecting groups from a fully protected intermediate. This typically involves acidic cleavage of an amine-protecting group (e.g., tert-butoxycarbonyl, Boc) and basic hydrolysis of ester-protecting groups (e.g., acetyl, Ac) on the sugar.

  • Glycosidic Bond Formation: The core C-O glycosidic bond is formed via a glycosylation reaction between a protected glycosyl donor (e.g., an acetylated galactosyl bromide, 3 ) and a protected amino alcohol acceptor (e.g., N-Boc-4-aminobutanol, 4 ).

  • Precursor Synthesis: The protected precursors themselves are synthesized from commercially available starting materials, D-galactose and 4-amino-1-butanol.

This strategy is reliable, high-yielding, and, critically, provides excellent stereocontrol, ensuring the formation of the desired β-anomer.

Synthetic Workflow and Mechanism

The forward synthesis is executed in four primary stages. The workflow diagram below provides a high-level overview of the entire process.

G cluster_0 Stage 1: Acceptor Synthesis cluster_1 Stage 2: Donor Synthesis cluster_2 Stage 3: Glycosylation cluster_3 Stage 4: Deprotection A 4-Amino-1-butanol B 4-(tert-Butoxycarbonylamino) -1-butanol (4) A->B Boc₂O, Et₃N F Protected Glycoside (2) B->F C D-Galactose D Galactose Pentaacetate C->D Ac₂O, NaOAc E Acetobromo-α-D-galactose (3) D->E HBr/AcOH E->F AgOTf or Hg(CN)₂ DCM, Mol. Sieves G Final Product (1) 4-Aminobutyl β-D-galactopyranoside F->G 1. NaOMe/MeOH 2. TFA/DCM G cluster_mech Koenigs-Knorr Mechanism: β-Selectivity start Acetobromo- α-D-galactose ion Acyloxonium Ion Intermediate start->ion Ag⁺ removes Br⁻ product Protected β-Glycoside ion->product R-OH attacks from top (β) face (Sₙ2)

Caption: Mechanism of β-stereocontrol via neighboring group participation.

The reaction proceeds as follows:

  • The silver salt activates the anomeric bromide, facilitating its departure and the formation of an oxocarbenium ion.

  • The adjacent C2-acetyl group's carbonyl oxygen attacks the anomeric center from the bottom (alpha) face, forming a cyclic acyloxonium ion intermediate. [1]This intermediate effectively shields the alpha face.

  • The alcohol nucleophile (from N-Boc-4-aminobutanol) can then only attack the anomeric carbon from the opposite, unhindered top (beta) face. [2][1]4. This Sₙ2-like attack results in an inversion of configuration at the anomeric center, leading exclusively to the desired 1,2-trans product, which in the case of galactose, is the β-glycoside.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of Acceptor - 4-(tert-Butoxycarbonylamino)-1-butanol (4)

This step protects the amine of 4-amino-1-butanol to prevent it from competing with the hydroxyl group as a nucleophile in the subsequent glycosylation reaction.

  • Materials:

    • 4-Amino-1-butanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve 4-amino-1-butanol (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.0 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq). [3] 4. Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow liquid or low melting solid. [3]

Stage 2: Synthesis of Donor - 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (3)

This two-step process converts D-galactose into a reactive glycosyl donor, often called acetobromo-α-D-galactose. [4][5]

  • Part A: Acetylation of D-Galactose

    • Add D-galactose to a flask containing acetic anhydride and a catalytic amount of sodium acetate.

    • Heat the mixture at 100 °C for 2 hours.

    • Pour the hot solution into ice water and stir vigorously until the product precipitates.

    • Filter the solid, wash thoroughly with water, and dry to yield galactose pentaacetate.

  • Part B: Bromination

    • Dissolve the galactose pentaacetate in a minimal amount of acetic acid.

    • Add a solution of hydrogen bromide in acetic acid (HBr/AcOH).

    • Stir at room temperature for 3-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and extract with dichloromethane (DCM).

    • Wash the organic layer with cold saturated sodium bicarbonate solution, then with water. Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be recrystallized from isopropyl ether. [6]

Stage 3: Koenigs-Knorr Glycosylation

This is the key bond-forming step, uniting the donor and acceptor molecules.

  • Materials:

    • Acetobromo-α-D-galactose (3 )

    • 4-(tert-Butoxycarbonylamino)-1-butanol (4 )

    • Silver trifluoromethanesulfonate (AgOTf) or Mercury(II) Cyanide (Hg(CN)₂)

    • Anhydrous Dichloromethane (DCM)

    • Activated 4 Å Molecular Sieves

  • Procedure:

    • To a flame-dried flask under an argon atmosphere, add the acceptor 4 (1.2 eq), the promoter (e.g., AgOTf, 1.5 eq), and activated 4 Å molecular sieves in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to -20 °C.

    • Add a solution of the glycosyl donor 3 (1.0 eq) in anhydrous DCM dropwise over 20 minutes.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude residue by silica gel column chromatography to yield the protected glycoside, 4-(tert-butoxycarbonylamino)butyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (2 ).

Stage 4: Global Deprotection

The final stage involves the removal of all protecting groups to unveil the target molecule.

  • Part A: Deacetylation (Zemplén Conditions)

    • Dissolve the protected glycoside 2 in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe) solution (25 wt% in MeOH).

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Neutralize the reaction with Amberlite® IR120 (H⁺ form) resin, filter, and concentrate the filtrate.

  • Part B: Boc Group Removal

    • Dissolve the deacetylated intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. The Boc group is highly sensitive to acid. [7] 3. Stir the reaction for 1-2 hours at room temperature. The mechanism involves protonation followed by fragmentation to isobutene and CO₂. [8] 4. Concentrate the reaction mixture under reduced pressure.

    • Purify the final product by a suitable method such as ion-exchange chromatography or size-exclusion chromatography to yield 4-Aminobutyl β-D-galactopyranoside (1 ) as a white solid.

Data Summary and Characterization

The following table summarizes typical reagents and expected yields for a multi-gram scale synthesis.

StepReactant 1Reactant 2Key Reagent/CatalystSolventTypical Yield
1 4-Amino-1-butanolBoc₂OEt₃NMeCN>95%
2 D-GalactoseAcetic AnhydrideHBr/AcOHDCM~80% (2 steps)
3 Donor (3 )Acceptor (4 )AgOTfDCM75-85%
4 Protected Glycoside (2 )1. NaOMe 2. TFA-1. MeOH 2. DCM>90% (2 steps)

Characterization of Final Product (1):

  • ¹H NMR (D₂O): Expect a characteristic doublet for the anomeric proton (H-1) around δ 4.4-4.5 ppm with a coupling constant (J) of ~8.0 Hz, confirming the β-configuration. Other sugar protons will appear between δ 3.5-4.0 ppm. The aminobutyl protons will be visible, with the triplet corresponding to the -CH₂-NH₂ appearing around δ 3.0 ppm.

  • ¹³C NMR (D₂O): The anomeric carbon (C-1) signal should appear around δ 103-104 ppm. Other signals will correspond to the remaining sugar and linker carbons.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z corresponding to the molecular weight of the product.

References

  • Reactions of Monosaccharides. (2024, March 23). Chemistry LibreTexts. [Link]

  • Koenigs–Knorr reaction. Wikipedia. [Link]

  • Studies on Koenigs-Knorr Glycosidations. (2009). ResearchGate. [Link]

  • Koenigs knorr reaction and mechanism. (2018, July 17). SlideShare. [Link]

  • 4-(Tert-Butoxycarbonylamino)-1-Butanol 96.0%(GC). PureSynth. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2015, June 26). National Center for Biotechnology Information. [Link]

  • New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. (2023, November 20). IRL @ UMSL. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • α-Acetobromoglucose. Organic Syntheses. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Aminobutyl-β-D-galactopyranoside (4-ABG): Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Aminobutyl-β-D-galactopyranoside (4-ABG) is a synthetic galactoside that serves as a valuable tool in various biochemical and molecular biology a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutyl-β-D-galactopyranoside (4-ABG) is a synthetic galactoside that serves as a valuable tool in various biochemical and molecular biology applications. Its core mechanism of action lies in its role as a specific substrate for the enzyme β-galactosidase, an enzyme central to the metabolism of lactose and a widely used reporter in genetic engineering. This guide provides a comprehensive overview of the molecular interactions governing 4-ABG's function, its kinetic parameters as a β-galactosidase substrate, its utility in affinity purification, and its potential, though less explored, applications as a selectable marker. Detailed experimental protocols and visual representations of the underlying mechanisms are provided to facilitate its practical implementation in a research setting.

Introduction: The Significance of a Versatile Galactoside

4-Aminobutyl-β-D-galactopyranoside is a structural analog of lactose where the glucose moiety is replaced by a 4-aminobutyl group linked to the galactose via a β-glycosidic bond. This modification retains the essential recognition element for β-galactosidase while introducing a primary amine, a feature that underpins its utility in various applications. The enzymatic cleavage of 4-ABG by β-galactosidase yields two products: D-galactose and 4-aminobutanol. The release of these products can be monitored and quantified, forming the basis of enzyme assays. Furthermore, the terminal amino group of the intact molecule allows for its covalent immobilization onto solid supports, creating affinity matrices for the purification of β-galactosidase and other galactose-binding proteins.

Core Mechanism of Action: A Substrate for β-Galactosidase

The primary and most well-understood mechanism of action of 4-ABG is its function as a substrate for β-galactosidase (EC 3.2.1.23). This enzyme catalyzes the hydrolysis of the β-glycosidic bond in 4-ABG.

The Enzymatic Reaction

The hydrolysis of 4-ABG by β-galactosidase proceeds through a two-step mechanism, characteristic of retaining glycosidases.

  • Step 1: Glycosylation. The reaction is initiated by a nucleophilic attack from a glutamate residue (Glu537 in E. coli β-galactosidase) at the anomeric carbon of the galactose moiety of 4-ABG. This is facilitated by proton donation from another acidic residue (Glu461 in E. coli β-galactosidase) to the glycosidic oxygen. This results in the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone, 4-aminobutanol.

  • Step 2: Deglycosylation. A water molecule, activated by the now deprotonated Glu461 acting as a general base, attacks the anomeric carbon of the galactose-enzyme intermediate. This hydrolyzes the covalent bond, releasing D-galactose and regenerating the active enzyme.

Diagram of the Enzymatic Cleavage of 4-Aminobutyl-β-D-galactopyranoside

Enzymatic_Cleavage cluster_0 Enzyme Active Site cluster_1 Substrate Binding & Glycosylation cluster_2 Deglycosylation & Product Release E_Glu537_COO β-Galactosidase (Glu537-COO⁻) E_Glu461_COOH β-Galactosidase (Glu461-COOH) ABG 4-Aminobutyl-β-D-galactopyranoside Intermediate Glycosyl-Enzyme Intermediate + 4-Aminobutanol ABG->Intermediate Glu537 attack Glu461 protonates Products D-Galactose + Regenerated Enzyme Intermediate->Products H₂O attack Glu461 assists H2O H₂O H2O->Intermediate

Caption: Enzymatic cleavage of 4-ABG by β-galactosidase.

Kinetic Parameters: A Comparison
SubstrateKm (mM)Vmax (µmol/min/mg)Notes
o-nitrophenyl-β-D-galactopyranoside (ONPG)0.043 - 0.8400.0838 - 0.1216 (A/min)Widely used chromogenic substrate.[1]
4-aminophenyl-β-D-galactopyranoside (PAPG)0.018710.1High affinity substrate suitable for electrochemical detection.
4-Aminobutyl-β-D-galactopyranoside (4-ABG) Not ReportedNot ReportedExpected to have a high affinity similar to PAPG.

Table 1: Comparison of Kinetic Parameters for various β-Galactosidase Substrates.

Applications in Research and Development

The unique chemical properties of 4-ABG lend it to several key applications in the laboratory.

Enzymatic Assays for β-Galactosidase Activity

4-ABG can be used as a substrate in assays to determine the activity of β-galactosidase. The release of 4-aminobutanol can be detected and quantified using various methods, including electrochemical approaches. The primary amine on 4-aminobutanol can be oxidized, generating a detectable current that is proportional to the enzyme activity.

Experimental Protocol: Electrochemical Detection of β-Galactosidase Activity using 4-ABG

  • Reagent Preparation:

    • Prepare a stock solution of 4-Aminobutyl-β-D-galactopyranoside (e.g., 10 mM in a suitable buffer, such as phosphate-buffered saline, pH 7.4).

    • Prepare the β-galactosidase enzyme solution of unknown concentration in the same buffer.

    • Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Enzymatic Reaction:

    • In a reaction vessel, combine the reaction buffer, the 4-ABG stock solution to a final desired concentration (e.g., 1 mM), and the enzyme solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Electrochemical Detection:

    • Following incubation, transfer an aliquot of the reaction mixture to an electrochemical cell containing a working electrode (e.g., a glassy carbon electrode).

    • Apply a potential sweep (e.g., using cyclic voltammetry) to oxidize the 4-aminobutanol product.

    • The resulting oxidation peak current will be proportional to the concentration of 4-aminobutanol, and thus to the β-galactosidase activity.

  • Quantification:

    • Generate a standard curve using known concentrations of 4-aminobutanol to correlate the peak current with concentration.

    • Calculate the β-galactosidase activity in the sample based on the amount of 4-aminobutanol produced over time.

Workflow for Electrochemical β-Galactosidase Assay

Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Prepare 4-ABG, Enzyme, & Buffer Mix Mix Reagents Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Electrode Transfer to Electrochemical Cell Incubate->Electrode CV Perform Cyclic Voltammetry Electrode->CV Analyze Analyze Oxidation Peak & Quantify CV->Analyze

Caption: Workflow for an electrochemical β-galactosidase assay using 4-ABG.

Affinity Chromatography for β-Galactosidase Purification

The primary amine of 4-ABG provides a convenient handle for its immobilization onto a solid support, creating an affinity chromatography matrix for the purification of β-galactosidase. The galactose moiety acts as the specific ligand that binds to the active site of the enzyme.

Experimental Protocol: Affinity Purification of β-Galactosidase using a 4-ABG Matrix

  • Matrix Preparation:

    • Activate a solid support containing functional groups (e.g., NHS-activated agarose beads).

    • Covalently couple 4-Aminobutyl-β-D-galactopyranoside to the activated support via its primary amine.

    • Wash the matrix extensively to remove any unreacted 4-ABG and block any remaining active sites.

  • Binding:

    • Equilibrate the 4-ABG affinity column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Load the crude protein extract containing β-galactosidase onto the column.

    • Wash the column with the binding buffer to remove unbound proteins.

  • Elution:

    • Elute the bound β-galactosidase using a competitive inhibitor or a change in pH.

      • Competitive Elution: Use a buffer containing a high concentration of a competitive inhibitor like lactose or by changing the pH to disrupt the enzyme-ligand interaction.

      • pH Elution: A shift to a more alkaline pH (e.g., pH 10) can effectively elute the enzyme[2].

  • Analysis:

    • Collect the eluted fractions and assay for β-galactosidase activity and protein concentration.

    • Analyze the purity of the eluted enzyme by SDS-PAGE.

Logical Flow of Affinity Chromatography

Affinity_Chromatography Start Crude Protein Extract Load Load onto 4-ABG Column Start->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with High pH or Competitor Wash->Elute End Purified β-Galactosidase Elute->End

Caption: Logical flow for affinity purification of β-galactosidase.

Potential as a Selectable Marker

The concept of using specific enzyme-substrate interactions for positive selection of genetically modified cells is an emerging area. While not yet widely established for 4-ABG, a theoretical mechanism can be proposed. Cells that do not express β-galactosidase would be unable to metabolize 4-ABG. If 4-aminobutanol, the cleavage product, is essential for cell survival or confers a growth advantage under specific culture conditions, then only cells successfully transfected with a β-galactosidase expression vector would proliferate. This would require a specially formulated selection medium lacking the essential nutrient that can be substituted by 4-aminobutanol. Further research is needed to validate this potential application.

Inhibitory Properties and Specificity

While the primary role of 4-ABG is that of a substrate, it is important to consider its potential inhibitory effects on other enzymes. Glycosidase inhibitors are often structural mimics of their substrates. Given its structure, 4-ABG is unlikely to be a potent inhibitor of other glycosidases that do not recognize galactose. However, at high concentrations, it could potentially exhibit weak competitive inhibition of other β-galactosidases or galactose-binding proteins. Currently, there is a lack of specific studies reporting the inhibitory constant (Ki) of 4-ABG for any enzyme.

Synthesis of 4-Aminobutyl-β-D-galactopyranoside

A common synthetic route to 4-Aminobutyl-β-D-galactopyranoside involves the glycosylation of a protected 4-aminobutanol derivative with an activated galactose donor. A typical procedure would involve:

  • Protection of 4-aminobutanol: The amino group of 4-aminobutanol is protected with a suitable protecting group (e.g., a carbamate) to prevent its reaction during glycosylation.

  • Glycosylation: The protected 4-aminobutanol is reacted with a galactose donor, such as acetobromo-α-D-galactose, in the presence of a promoter (e.g., a silver salt) to form the β-glycosidic bond.

  • Deprotection: The protecting groups on the galactose hydroxyls (typically acetyl groups) and the amino group are removed to yield the final product, 4-Aminobutyl-β-D-galactopyranoside.

Conclusion

4-Aminobutyl-β-D-galactopyranoside is a multifaceted molecule with significant utility in biochemical and biotechnological research. Its primary mechanism of action as a specific substrate for β-galactosidase allows for the development of sensitive enzyme assays, particularly those employing electrochemical detection. The presence of a primary amine facilitates its use in the preparation of affinity matrices for the efficient purification of β-galactosidase. While its potential as a selectable marker is an intriguing possibility, this application requires further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize 4-ABG in their experimental workflows.

References

  • Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. ResearchGate. [Link]

  • Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences. [Link]

  • Choice of selectable marker affects recombinant protein expression in cells and exosomes. Communications Biology. [Link]

  • Identification, Characterization, and Expression of a β-Galactosidase from Arion Species (Mollusca). International Journal of Molecular Sciences. [Link]

  • Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. [Link]

  • The Purification of ??-Galactosidase from Escherichia coli by Affinity Chromatography. ResearchGate. [Link]

  • The purification of beta-galactosidase from Escherichia coli by affinity chromatography. Semantic Scholar. [Link]

  • Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase. PubMed. [Link]

  • Dealing with different methods for Kluyveromyces lactis β-galactosidase purification. Electronic Journal of Biotechnology. [Link]

  • Selection by drug resistance proteins located in the mitochondria of mammalian cells. Nucleic Acids Research. [Link]

  • Synthesis and glycosidase inhibitory activity of 5-thioglucopyranosylamines. Molecular modeling of complexes with glucoamylase. PubMed. [Link]

  • Novel Selection Marker for Mammalian Cell Transfection. ResearchGate. [Link]

  • Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Molecules. [Link]

  • Kinetic and thermodynamic parameters of b-galactosidase inactivation. ResearchGate. [Link]

  • Properties of β-Galactosidase I. INTRODUCTION Enzymes: Read Freeman - Biology. [Link]

  • Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. PubMed. [Link]

  • Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor. Molecules. [Link]

  • How to determine inhibition mechanism of alpha glucosidase inhibitors? ResearchGate. [Link]

  • Alkaloid Glycosidase Inhibitors. ScienceDirect. [Link]

  • β-D-Glucopyranose, 4-O-β-D-galactopyranosyl-. NIST WebBook. [Link]

Sources

Foundational

A Technical Guide to 4-Aminobutyl β-D-galactopyranoside: Principle and Application as a β-Galactosidase-Cleavable Substrate

Prepared by a Senior Application Scientist Executive Summary β-Galactosidase (EC 3.2.1.23), an enzyme renowned for its role in lactose metabolism and as a reporter in molecular biology, is increasingly being leveraged fo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Executive Summary

β-Galactosidase (EC 3.2.1.23), an enzyme renowned for its role in lactose metabolism and as a reporter in molecular biology, is increasingly being leveraged for targeted therapeutic strategies. This is made possible by substrates that, upon cleavage, serve a function beyond simple signal generation. 4-Aminobutyl β-D-galactopyranoside (4-ABG) represents a pivotal evolution in substrate design. Unlike traditional chromogenic or fluorogenic substrates, 4-ABG is engineered for bioconjugation. Its core principle lies in the highly specific enzymatic hydrolysis by β-galactosidase to release D-galactose and 4-aminobutanol. The true utility of 4-ABG resides in its aminobutyl aglycone, which provides a functional primary amine on a flexible four-carbon spacer. This amine serves as a chemical handle for covalently attaching payloads such as drugs, imaging agents, or other reporter molecules. When integrated into a larger construct, like an antibody-drug conjugate (ADC), the 4-ABG moiety functions as a highly specific, enzyme-cleavable linker, ensuring payload release only in environments with high β-galactosidase activity, such as the lysosomes of targeted tumor cells.[][2] This guide provides an in-depth examination of the principles governing 4-ABG as a substrate and its application as a cornerstone of next-generation targeted delivery systems.

Part 1: The Enzyme - β-Galactosidase (EC 3.2.1.23)

Biological Role and Catalytic Mechanism

β-Galactosidase is a glycoside hydrolase that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues from various substrates.[3] In organisms like Escherichia coli, its primary role is the cleavage of the disaccharide lactose into glucose and galactose, providing essential carbon sources for metabolism.[4] In humans, deficiencies in lysosomal β-galactosidase can lead to serious metabolic disorders, highlighting its physiological importance.[3]

The catalytic mechanism proceeds via a double displacement reaction, involving a covalent glycosyl-enzyme intermediate. Key glutamic acid residues in the active site act as a nucleophile and an acid/base catalyst to facilitate the cleavage of the β-glycosidic bond.[3]

Substrate Specificity: The Key to Targeted Release

A critical feature of β-galactosidase for therapeutic applications is its substrate specificity. The enzyme exhibits high fidelity for the β-D-galactopyranoside moiety, meaning it precisely recognizes the galactose sugar and its specific bond configuration.[5] However, it shows considerable tolerance for the non-sugar portion of the substrate, known as the aglycone.[5][6] This "promiscuity" allows for the design of synthetic substrates where the aglycone is a molecule of interest. This principle is fundamental to the utility of substrates like 4-ABG, where the aglycone is a functionalized linker, as well as traditional reporter substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside) and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).[3][5]

Part 2: The Substrate - 4-Aminobutyl β-D-galactopyranoside (4-ABG)

Chemical Structure and Properties

4-ABG is a synthetic glycoside where a galactose molecule is linked via a β-glycosidic bond to a 4-aminobutanol aglycone. The key functional components are the β-galactosyl trigger and the terminal primary amine, separated by a flexible butyl chain.

PropertyDescription
IUPAC Name 4-aminobutyl β-D-galactopyranoside
Molecular Formula C₁₀H₂₁NO₆
Molecular Weight 251.28 g/mol
Key Features - Enzymatic Trigger: β-D-galactopyranoside moiety. - Functional Handle: Terminal primary amine (-NH₂). - Spacer: Four-carbon (butyl) chain provides flexibility and spatial separation.
Solubility Expected to be highly soluble in aqueous buffers due to the galactose and amino groups.
Comparison with Other β-Galactosidase Substrates

The unique value of 4-ABG is best understood by comparing it to conventional substrates.

SubstrateAglycone ProductDetection MethodPrimary Application
ONPG o-nitrophenolColorimetric (Abs @ 420 nm)Enzyme quantification
X-Gal Dimerized/oxidized indoleColorimetric (Blue precipitate)Genetic screening (blue-white)
4-APG p-aminophenolElectrochemicalBiosensing, enzyme quantification
4-ABG 4-aminobutanolIndirect (requires derivatization)Bioconjugation, Cleavable Linker

Note: 4-APG refers to 4-Aminophenyl β-D-galactopyranoside.

This comparison highlights the paradigm shift represented by 4-ABG. Its purpose is not direct signal generation but to serve as a latent functional group, revealed only upon enzymatic action.

Part 3: The Principle of Action - Enzymatic Hydrolysis of 4-ABG

The core principle is the specific enzymatic cleavage of the glycosidic bond in 4-ABG by β-galactosidase. This reaction is highly specific and occurs efficiently under physiological conditions, particularly within the acidic environment of lysosomes where β-galactosidase is abundant.

Figure 1: Enzymatic hydrolysis of 4-ABG by β-galactosidase.
Expertise & Experience: Causality in Reaction Kinetics

The efficiency of this cleavage is described by Michaelis-Menten kinetics, defined by Kₘ and Vₘₐₓ. While specific kinetic data for 4-ABG is not widely published, we can infer its behavior. The Kₘ for β-galactosidase is generally lower (indicating higher affinity) for substrates with hydrophobic aglycones compared to its natural substrate, lactose.[7][8] The alkyl chain of 4-ABG provides some hydrophobicity, suggesting it will be a competent substrate. The choice of a β-galactoside linker over other enzyme-cleavable linkers (e.g., peptide-based) is often driven by the high stability of the glycosidic bond in circulation and the specific overexpression of β-galactosidase in certain target tissues, such as some types of tumors.[2][9]

Part 4: Core Application - 4-ABG as an Enzyme-Cleavable Linker

The primary and most powerful application of 4-ABG is as a cleavable linker in bioconjugates, particularly in the design of Antibody-Drug Conjugates (ADCs).[]

The ADC Concept and the Need for Cleavable Linkers

ADCs are designed to deliver highly potent cytotoxic drugs directly to cancer cells by attaching them to a monoclonal antibody that targets a tumor-specific antigen.[10] The linker connecting the drug (payload) to the antibody is a critical component that dictates the ADC's stability, efficacy, and safety.[2][11]

  • Trustworthiness (Self-Validating System): An ideal linker must be exceptionally stable in the bloodstream to prevent premature release of the toxic payload, which would cause systemic toxicity.[] However, it must be rapidly cleaved once the ADC is internalized by the target cell to release the drug. Enzyme-cleavable linkers provide this functionality.[13][14] The presence of the target enzyme (β-galactosidase) acts as the final validation step, ensuring the payload is released only at the intended site of action.

The 4-ABG Linker in Action

In this paradigm, a payload is first attached to the amine group of 4-ABG. This "linker-payload" cassette is then conjugated to the antibody.

Figure 2: Conceptual diagram of a 4-ABG linker in an ADC.

Upon binding to the target cell and internalization into lysosomes, the high concentration of β-galactosidase cleaves the galactoside, breaking the linker and liberating the payload to exert its cytotoxic effect.[][9] This strategy has been shown to be highly effective, with β-galactosidase-cleavable ADCs demonstrating superior potency compared to other linker types in preclinical models.[2]

Part 5: Methodologies & Protocols

Protocol: In Vitro Assay for 4-ABG-Linker Cleavage

This protocol describes a general workflow to validate the enzymatic cleavage of a custom-synthesized bioconjugate where a fluorescent payload is attached to 4-ABG.

Expertise & Experience: The choice of HPLC with fluorescence detection is critical. It allows for the simultaneous quantification of the intact conjugate (reactant) and the released fluorescent payload (product), providing unambiguous kinetic data. A control reaction without the enzyme is essential to confirm that cleavage is enzyme-dependent and not due to simple hydrolysis, ensuring the trustworthiness of the linker's stability.

Methodology:

  • Reagent Preparation:

    • Substrate: Synthesize and purify the Payload-4-ABG conjugate. Prepare a 10 mM stock solution in DMSO.

    • Enzyme: Reconstitute purified E. coli β-galactosidase to 1 mg/mL in Assay Buffer.

    • Assay Buffer: Prepare a 100 mM sodium phosphate buffer, pH 6.5, containing 1 mM MgCl₂. The slightly acidic pH mimics the lysosomal environment and is near the optimal pH for many bacterial β-galactosidases.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture:

      • 89 µL Assay Buffer

      • 10 µL Payload-4-ABG stock solution (final concentration: 1 mM)

    • Prepare a "No Enzyme" control with 99 µL of Assay Buffer and 10 µL of the substrate stock.

    • Pre-incubate all tubes at 37°C for 5 minutes.

  • Initiation and Sampling:

    • Start the reaction by adding 1 µL of β-galactosidase solution to the reaction tube. Do not add enzyme to the control tube.

    • Immediately vortex and take a 10 µL aliquot (T=0). Quench by adding it to 90 µL of acetonitrile.

    • Take subsequent 10 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes) and quench in the same manner.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by Reverse-Phase HPLC with a fluorescence detector.

    • Develop a gradient method that separates the more polar released payload from the less polar intact conjugate.

    • Quantify the peak areas for both species at each time point to determine the rate of cleavage.

Figure 3: Workflow for in vitro cleavage assay.

Part 6: Data Summary

Kinetic Parameters of β-Galactosidase with Various Substrates

This table provides context for the enzymatic efficiency of β-galactosidase by comparing kinetic parameters for commonly used substrates.

SubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (µmol/min/mg)Reference
LactoseL. plantarum23.2810.88[7]
ONPGL. plantarum6.64147.5[7]
ONPGApricot (β-gal II)1.700.70[15]
ONPGE. coli (estimate)~0.24N/A[8]

Interpretation: The Kₘ value indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ, representing the enzyme's affinity for the substrate (a lower Kₘ means higher affinity). The data consistently show that β-galactosidase has a significantly higher affinity for synthetic substrates like ONPG compared to its natural substrate, lactose. This supports the rationale that synthetic constructs with tailored aglycones, such as 4-ABG, can be efficiently processed by the enzyme.

Part 7: Conclusion and Future Perspectives

4-Aminobutyl β-D-galactopyranoside is more than a simple substrate; it is a sophisticated molecular tool that bridges the specificity of enzymology with the demands of modern drug delivery. Its principle of action—highly specific cleavage by β-galactosidase to unmask a functional amine—enables the design of intelligent bioconjugates that release their cargo in response to a defined biological trigger. This approach significantly enhances the therapeutic window by ensuring payload activation at the site of disease, thereby minimizing systemic toxicity.

The future of 4-ABG and similar glycosidic linkers is promising. Innovations may include dual-enzyme cleavable systems for even greater specificity, or the incorporation of 4-ABG into theranostic agents that combine therapeutic delivery with diagnostic imaging.[16][17] As our understanding of the tumor microenvironment deepens, the ability to tailor linker cleavage to specific enzymatic signatures will remain a cornerstone of progress in targeted therapy and precision medicine.

References

  • A dual-enzyme cleavable linker for antibody–drug conjugates. David Spring's group, University of Cambridge. [Link]

  • Linkers in Antibody-Drug Conjugates. Creative Biolabs. [Link]

  • Cleavable linkers in antibody–drug conjugates. David Spring's group, University of Cambridge. [Link]

  • A dual-enzyme cleavable linker for antibody-drug conjugates. PubMed, National Center for Biotechnology Information. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PubMed, National Center for Biotechnology Information. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PubMed, National Center for Biotechnology Information. [Link]

  • Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis Inc. [Link]

  • Advances in β-Galactosidase Research: A Systematic Review from Molecular Mechanisms to Enzyme Delivery Systems. PubMed, National Center for Biotechnology Information. [Link]

  • Enzymatically Cleavable Linkers. Creative Biolabs. [Link]

  • Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. PubMed, National Center for Biotechnology Information. [Link]

  • Delivery of beta-galactosidase to mouse brain via the blood-brain barrier transferrin receptor. PubMed, National Center for Biotechnology Information. [Link]

  • LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. PubMed, National Center for Biotechnology Information. [Link]

  • Kinetic Studies on β-Galactosidase Isolated from Apricots (Prunus armeniaca kaisa). Scientific Research Publishing. [Link]

  • Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. PubMed, National Center for Biotechnology Information. [Link]

  • β-Galactosidase. Wikipedia. [Link]

  • Kinetic Analysis of β-Galactosidase and β-Glucuronidase Tetramerization Coupled with Protein Translation. PubMed, National Center for Biotechnology Information. [Link]

  • Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent Technologies. [Link]

  • Recent innovations in immobilization of β-galactosidases for industrial and therapeutic applications. PubMed, National Center for Biotechnology Information. [Link]

  • The mechanism of substrate (aglycone) specificity in beta -glucosidases is revealed by crystal structures of mutant maize beta -glucosidase-DIMBOA, -DIMBOAGlc, and -dhurrin complexes. PubMed, National Center for Biotechnology Information. [Link]

  • Immobilization of β-Galactosidase by Encapsulation of Enzyme-Conjugated Polymer Nanoparticles Inside Hydrogel Microparticles. Frontiers Media S.A. [Link]

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. ACS Publications. [Link]

  • Mechanism of generation of reactive aglycone from activated phenylmethyl glycosides. ResearchGate. [Link]

  • Substrate (aglycone) specificity of human cytosolic beta-glucosidase. PubMed, National Center for Biotechnology Information. [Link]

  • Cleavable linkers in antibody-drug conjugates. PubMed, National Center for Biotechnology Information. [Link]

  • Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Medium. [Link]

  • Crystal structure of methyl β-d-galactopyranosyl-(1→4)-β-d-glucopyranoside monohydrate and its transformation to a methanol solvate. International Union of Crystallography. [Link]

  • Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker. PubMed, National Center for Biotechnology Information. [Link]

  • ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences. [Link]

  • Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. PubMed, National Center for Biotechnology Information. [Link]

  • Compound beta-D-Galactopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-glucopyranosyl-(1->6)-D-mannose. FooDB. [Link]

  • Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker. ResearchGate. [Link]

  • Synthesis of O-beta-D-galactopyranosyl-(1 linked to 4)-O-(2acetamido-2-deoxy-beta-D-glucopyranosyl)-(1 linked to 2)-D-mannose and its interaction with various lectins. PubMed, National Center for Biotechnology Information. [Link]

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Exploratory

The Solubility Profile of 4-Aminobutyl β-D-galactopyranoside: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminobutyl β-D-galactopyranoside, a critical parameter for its application in biochemical assays, drug discovery, and...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminobutyl β-D-galactopyranoside, a critical parameter for its application in biochemical assays, drug discovery, and diagnostics. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this versatile galactoside derivative.

Introduction: The Significance of Solubility for 4-Aminobutyl β-D-galactopyranoside

4-Aminobutyl β-D-galactopyranoside is a synthetic glycoside that serves as a valuable tool in a variety of biological applications. Its structure, featuring a galactose moiety linked to a flexible aminobutyl spacer, allows for its use as a substrate for β-galactosidase, a key enzyme in cellular metabolism and a widely used reporter in molecular biology. Furthermore, the terminal amino group provides a convenient handle for conjugation to other molecules, making it a versatile building block in the development of targeted drug delivery systems and affinity chromatography matrices.

Understanding the solubility of 4-Aminobutyl β-D-galactopyranoside in different solvent systems is paramount for its effective use. Proper dissolution is the first and most critical step in ensuring the accuracy and reproducibility of experimental results. Inadequate solubility can lead to underestimated enzymatic activity, precipitation during assays, and challenges in purification and formulation. This guide will delve into the known solubility of this compound, provide insights into its behavior in various solvents, and offer standardized protocols for solubility determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The "like dissolves like" principle is a fundamental concept in predicting solubility. For 4-Aminobutyl β-D-galactopyranoside, the following structural features are key determinants of its solubility profile:

  • High Polarity: The galactose unit contains multiple hydroxyl (-OH) groups, making it highly polar and capable of forming numerous hydrogen bonds.

  • Hydrogen Bonding: The hydroxyl groups and the primary amine (-NH2) can act as both hydrogen bond donors and acceptors.

  • Ionic Character: The primary amine can be protonated in acidic conditions, forming a positively charged ammonium ion, which can enhance solubility in aqueous solutions.

  • Flexible Alkyl Chain: The butyl spacer provides some degree of non-polar character and conformational flexibility.

The interplay of these features dictates the compound's affinity for different solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for 4-Aminobutyl β-D-galactopyranoside in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for structurally similar compounds, particularly 4-Aminophenyl β-D-galactopyranoside, provides valuable insights.

Solvent4-Aminobutyl β-D-galactopyranoside4-Aminophenyl β-D-galactopyranoside (for comparison)p-Nitrophenyl β-D-galactopyranoside (for comparison)4-Methylumbelliferyl β-D-galactopyranoside (for comparison)
Water Freely Soluble49.00-51.00 mg/mLSolubleSlightly Soluble (0.16-0.21 mg/mL)
Ethanol Expected to be SolubleData not availableSlightly SolubleData not available
Methanol Expected to be SolubleData not availableSolubleData not available
DMSO Expected to be Soluble200 mg/mL~10 mg/mLSoluble (115 mg/mL, slowly)
DMF Expected to be SolubleData not available~11 mg/mLSoluble (12 mg/mL)

Analysis of Solubility Data:

  • Water: The high density of polar hydroxyl and amino groups in 4-Aminobutyl β-D-galactopyranoside suggests strong interactions with water molecules through hydrogen bonding, leading to its high solubility. The aminobutyl linker, being more flexible and less bulky than an aromatic ring, likely contributes to better hydration compared to the phenyl derivative.

  • Polar Protic Solvents (Ethanol, Methanol): These solvents can also engage in hydrogen bonding with the hydroxyl and amino groups of the galactoside. Therefore, good solubility is anticipated, although likely less than in water.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate polar molecules. The high solubility of the analogous 4-Aminophenyl β-D-galactopyranoside in DMSO (200 mg/mL) strongly suggests that 4-Aminobutyl β-D-galactopyranoside will also be highly soluble in this solvent.[1] DMF is also expected to be a good solvent.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data in a specific solvent system, the following standardized shake-flask method is recommended. This method is a reliable approach for determining thermodynamic solubility.[1]

Objective: To determine the saturation solubility of 4-Aminobutyl β-D-galactopyranoside in a given solvent at a specific temperature.

Materials:

  • 4-Aminobutyl β-D-galactopyranoside (solid)

  • Solvent of interest (e.g., ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 4-Aminobutyl β-D-galactopyranoside into a vial. The amount should be more than what is expected to dissolve.

    • Add a known volume of the solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

    • Centrifuge the vials at a high speed to pellet any remaining solid material.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved solute.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the saturation solubility of the compound in that solvent at the specified temperature.

Diagram of the Shake-Flask Solubility Determination Workflow:

Solubility_Workflow cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess 4-Aminobutyl b-D-galactopyranoside B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Dilute aliquot E->F G Analyze by HPLC F->G

Caption: Workflow for determining the solubility of 4-Aminobutyl b-D-galactopyranoside using the shake-flask method.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the dissolved and undissolved solute, providing a more accurate and reproducible value compared to kinetic solubility methods. The extended equilibration time is crucial to overcome any kinetic barriers to dissolution. Centrifugation is a critical step to ensure that no solid microparticles are carried over into the sample for analysis, which would lead to an overestimation of solubility. The use of a highly sensitive and specific analytical technique like HPLC is essential for accurate quantification of the dissolved compound.

Implications for Drug Development and Research

The solubility profile of 4-Aminobutyl β-D-galactopyranoside has significant implications for its practical application:

  • Aqueous Buffer Systems: Its high water solubility makes it ideal for use in a wide range of biochemical and enzymatic assays conducted in aqueous buffers. This ensures that the substrate is readily available to the enzyme, leading to reliable kinetic data.

  • Stock Solution Preparation: For applications requiring higher concentrations or for long-term storage, DMSO is an excellent choice for preparing concentrated stock solutions.[1] These stock solutions can then be diluted into aqueous buffers for final use. It is crucial to use anhydrous DMSO as hygroscopic DMSO can impact the solubility of the product.

  • Formulation and Drug Delivery: In the context of drug development, where this molecule might be used as a targeting ligand, its solubility in various pharmaceutically acceptable solvents is a key consideration for formulation. Its inherent water solubility is advantageous for developing aqueous-based formulations.

  • Chromatography: Understanding its solubility is also important for developing purification protocols, such as affinity chromatography, where the ligand is immobilized on a solid support. The choice of coupling buffers and elution solvents will be influenced by the solubility of the ligand and any linker molecules used.

Conclusion

References

  • LibreTexts Chemistry. (2023, October 29). Like Dissolves Like. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 4-Aminobutyl β-D-galactopyranoside as a Weak β-D-Galactosidase Inducer

This guide provides a comprehensive technical overview of 4-Aminobutyl β-D-galactopyranoside (ABG) and its application as a weak inducer of the lac operon system. It is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Aminobutyl β-D-galactopyranoside (ABG) and its application as a weak inducer of the lac operon system. It is intended for researchers, scientists, and drug development professionals who require precise control over recombinant protein expression.

Introduction: Beyond Brute Force Induction – The Case for Nuance

In the realm of molecular biology and biotechnology, the Escherichia coli lac operon is a cornerstone of controlled gene expression.[1][2][3] The ability to induce the production of a target protein at a specific time and to a desired level is paramount. For decades, the go-to inducer has been Isopropyl β-D-1-thiogalactopyranoside (IPTG), a potent and gratuitous inducer that ensures high levels of transcription.[4][5] However, this "all-or-nothing" approach can be suboptimal. High-level expression can lead to the formation of insoluble inclusion bodies, cellular toxicity, and metabolic burden, ultimately compromising the yield and activity of the desired protein.

This is where the utility of weak inducers, such as 4-Aminobutyl β-D-galactopyranoside, becomes apparent. By providing a more measured and titratable induction, weak inducers offer a nuanced control that can be critical for the expression of challenging proteins. This guide will delve into the mechanistic underpinnings of weak induction by ABG, its practical applications, and detailed protocols for its use.

The Molecular Mechanism of lac Operon Induction: A Refresher

The lac operon is a classic example of an inducible genetic circuit.[2][3] In the absence of an inducer, the lac repressor protein, encoded by the lacI gene, binds to the operator region of the operon, physically blocking RNA polymerase from initiating transcription of the structural genes (lacZ, lacY, and lacA).[1][2]

Induction occurs when an inducer molecule binds to the lac repressor, causing a conformational change that reduces the repressor's affinity for the operator.[3] The repressor then dissociates from the DNA, allowing transcription to proceed. The natural inducer is allolactose, an isomer of lactose that is produced by the basal levels of β-galactosidase present in the cell.[6][7]

Gratuitous inducers, like IPTG and ABG, are structural analogs of allolactose that can also bind to the lac repressor but are not metabolized by the cell.[4][5] This ensures that their concentration remains relatively constant during the course of an experiment, providing a sustained induction stimulus.

4-Aminobutyl β-D-galactopyranoside: The Weak Inducer Advantage

4-Aminobutyl β-D-galactopyranoside (ABG) is a synthetic galactoside that acts as a weak inducer of the lac operon.[8] Its defining characteristic is a lower binding affinity for the lac repressor compared to strong inducers like IPTG. This seemingly simple difference has profound implications for its application in recombinant protein expression.

The weaker binding of ABG to the lac repressor results in a less complete derepression of the lac operon. At any given concentration of ABG, a higher proportion of lac repressors will remain bound to the operator compared to a similar concentration of IPTG. This leads to a lower rate of transcription initiation and, consequently, a reduced level of protein expression. This "tunability" is the primary advantage of using a weak inducer.

The "Paradoxical Effect" of Weak Inducers

Interestingly, under certain conditions, weak inducers can exhibit a "paradoxical" behavior, acting as repressors in some genetic backgrounds.[9] This phenomenon arises from the complex interplay between the inducer's binding affinity, its concentration, and the specific mutations in the lac regulatory system.[9] While a deep dive into this effect is beyond the scope of this guide, it highlights the nuanced nature of weak inducers and the importance of empirical optimization for each specific application.

Visualizing the Mechanism: Strong vs. Weak Induction

G cluster_strong Strong Induction (e.g., IPTG) cluster_weak Weak Induction (e.g., ABG) IPTG IPTG LacI_strong LacI Repressor (High Affinity Binding) IPTG->LacI_strong Binds tightly Operator_strong Operator (Vacant) RNA_Pol_strong RNA Polymerase Operator_strong->RNA_Pol_strong Allows binding Transcription_strong High-Level Transcription RNA_Pol_strong->Transcription_strong Initiates ABG ABG LacI_weak LacI Repressor (Low Affinity Binding) ABG->LacI_weak Binds weakly Operator_weak Operator (Partially Occupied) LacI_weak->Operator_weak Frequent dissociation RNA_Pol_weak RNA Polymerase Operator_weak->RNA_Pol_weak Limited binding Transcription_weak Low-Level Transcription RNA_Pol_weak->Transcription_weak Initiates infrequently

Caption: A comparison of the molecular events in strong versus weak induction of the lac operon.

Experimental Applications and Considerations

The primary application of ABG is in scenarios where high levels of protein expression are detrimental. This includes:

  • Expression of toxic proteins: Many proteins, when overexpressed, can be toxic to the host cell, leading to cell death and low yields. A weak inducer allows for the production of the protein at a level that is tolerated by the cell.

  • Improving protein solubility: Rapid, high-level expression often leads to protein misfolding and aggregation into insoluble inclusion bodies. Slower, more controlled expression with a weak inducer can promote proper folding and increase the yield of soluble, active protein.

  • Fine-tuning metabolic pathways: In metabolic engineering applications, it is often necessary to express enzymes at specific, balanced levels to optimize a metabolic pathway. The titratable nature of a weak inducer is ideal for this purpose.

Quantitative Comparison of Inducers

InducerTypeRelative StrengthKey Characteristics
Lactose/Allolactose NaturalVariableMetabolized by the cell, leading to a transient induction signal.[6]
IPTG GratuitousStrongNot metabolized, provides a sustained, high-level induction.[4][5]
ABG GratuitousWeakNot metabolized, provides a sustained, lower-level, and titratable induction.[8]

Experimental Protocol: Induction of β-Galactosidase with ABG and Measurement of Activity

This protocol describes a method for comparing the induction of β-galactosidase in E. coli using ABG and IPTG. The activity of the expressed enzyme is measured using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[4][10][11]

Materials
  • E. coli strain containing a lacZ gene (e.g., BL21(DE3))

  • LB medium

  • 4-Aminobutyl β-D-galactopyranoside (ABG) stock solution (100 mM in sterile water)

  • IPTG stock solution (100 mM in sterile water)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)[12]

  • ONPG solution (4 mg/mL in Z-buffer)[12]

  • 1 M Na2CO3 solution

  • Spectrophotometer

Procedure
  • Culture Preparation:

    • Inoculate 5 mL of LB medium with a single colony of the E. coli strain.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into three flasks containing 25 mL of fresh LB medium.

    • Incubate at 37°C with shaking until the cultures reach an OD600 of 0.4-0.6 (mid-log phase).

  • Induction:

    • Label the flasks: "Uninduced," "IPTG," and "ABG."

    • To the "IPTG" flask, add IPTG to a final concentration of 1 mM.

    • To the "ABG" flask, add ABG to a final concentration of 1 mM (or a range of concentrations for a dose-response curve).

    • The "Uninduced" flask serves as a negative control.

    • Continue to incubate all three flasks at 37°C with shaking for 2-4 hours.

  • β-Galactosidase Assay:

    • Take a 1 mL sample from each culture.

    • Measure the OD600 of each sample.

    • Pellet the cells by centrifugation at 13,000 rpm for 1 minute.

    • Resuspend the cell pellets in 1 mL of Z-buffer.

    • To permeabilize the cells, add 2 drops of chloroform and 1 drop of 0.1% SDS to each tube and vortex for 10 seconds.

    • Equilibrate the tubes at 28°C for 5 minutes.

    • Start the reaction by adding 200 µL of ONPG solution to each tube and start a timer.

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3 solution and record the time.

    • Centrifuge the tubes for 5 minutes to pellet cell debris.

    • Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420) and 550 nm (A550).

  • Calculation of Miller Units:

    • Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (Time * Volume * OD600)

      • Time is the reaction time in minutes.

      • Volume is the volume of the culture used in the assay in mL.

      • OD600 is the cell density of the culture at the time of induction.

Experimental Workflow Diagram

G start Start Overnight Culture subculture Subculture and Grow to Mid-Log Phase start->subculture induction Induce with ABG or IPTG subculture->induction incubation Incubate for 2-4 hours induction->incubation sampling Sample Cultures and Measure OD600 incubation->sampling permeabilization Permeabilize Cells sampling->permeabilization assay Add ONPG and Incubate permeabilization->assay stop Stop Reaction with Na2CO3 assay->stop measurement Measure A420 and A550 stop->measurement calculation Calculate Miller Units measurement->calculation end End calculation->end

Caption: A flowchart of the experimental workflow for β-galactosidase induction and assay.

Conclusion and Future Perspectives

4-Aminobutyl β-D-galactopyranoside represents a valuable tool for researchers who require fine-tuned control over gene expression in E. coli. Its properties as a weak, gratuitous inducer allow for a more nuanced approach to recombinant protein production, often leading to higher yields of soluble, active protein, especially for proteins that are toxic or prone to aggregation. As the complexity of synthetic biology and metabolic engineering projects increases, the demand for a diverse toolkit of regulatory elements, including a range of inducers with varying strengths, will only grow. ABG and other weak inducers are poised to play an increasingly important role in these endeavors.

References

  • Williams, B., & Paigen, K. (1968). Paradoxical Effect of Weak Inducers on the Lac Operon of Escherichia Coli. Journal of Bacteriology, 96(5), 1774–1782. [Link]

  • B-Gal Assay. (n.d.). Methods in Enzymology, 230, 343-345. [Link]

  • Price-Carter, M. (2000). Beta-Galactosidase Activity Assay. Roth Lab. [Link]

  • Stockinger Lab. (n.d.). ASSAY OF β-GALACTOSIDASE IN YEAST. [Link]

  • Agilent. (n.d.). β–Galactosidase Assay Kit. [Link]

  • Shukla, S., & Adhya, S. (2004). Induction of the Galactose Enzymes in Escherichia coli Is Independent of the C-1-Hydroxyl Optical Configuration of the Inducer d-Galactose. Journal of Bacteriology, 186(10), 3094–3100. [Link]

  • BrainKart. (2017). Role of Inducer Analogs in the Study of the lac Operon. [Link]

  • Wikipedia. (2023). Lac operon. [Link]

  • BrainKart. (2017). The Role of Inducer Analogs in the Study of the lac Operon. [Link]

  • Juers, D. H., et al. (2012). Structural Explanation for Allolactose (lac Operon Inducer) Synthesis by lacZ β-Galactosidase and the Evolutionary Relationship between Allolactose Synthesis and the lac Repressor. Journal of Biological Chemistry, 287(23), 19638–19647. [Link]

  • RevisionDojo. (2023). How the Lac Operon Shows Inducible Expression. [Link]

  • Marzabadi, M. R., & L-Mei, L. (2003). Synthesis of isobutyl-C-galactoside (IBCG) as an isopropylthiogalactoside (IPTG) substitute for increased induction of protein expression. Organic Letters, 5(10), 1781–1783. [Link]

  • Dickson, R. C., & Markin, J. S. (1980). Physiological Studies of Beta-Galactosidase Induction in Kluyveromyces Lactis. Journal of Bacteriology, 142(3), 777–785. [Link]

  • Microbe Notes. (2022). Lac operon- Definition, structure, Inducers, diagram. [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-d-galactopyranosyl-(1→4)-β-d-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C Structural Chemistry, 77(Pt 11), 668–674. [Link]

  • Khan Academy. (n.d.). The lac operon. [Link]

  • The Scientist. (2024). The lac Operon: A Lesson in Simple Gene Regulation. [Link]

  • Hasan, N., et al. (2021). Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression. Biotechnology and Bioengineering, 118(12), 4783–4795. [Link]

  • Practical Biology. (n.d.). Gene induction: ß-galactosidase in E. coli. [Link]

  • Marzabadi, M. R., & L-Mei, L. (2003). Synthesis of Isobutyl- C -galactoside (IBCG) as an Isopropylthiogalactoside (IPTG) Substitute for Increased Induction of Protein Expression. Organic Letters, 5(10), 1781-1783. [Link]

  • Hidalgo, C., Reyes, J., & Goldschmidt, R. (1977). Induction and general properties of beta-galactosidase and beta-galactoside permease in Pseudomonas BAL-31. Journal of Bacteriology, 129(2), 809–817. [Link]

  • Quora. (2021). What is the contribution of lac operon in the utilisation of lactose? [Link]

  • Legler, G., & Lüllau, E. (1992). Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases. Carbohydrate Research, 228(1), 47–60. [Link]

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807. [Link]

  • Kaifu, R., & Osawa, T. (1976). Synthesis of O-beta-D-galactopyranosyl-(1 linked to 4)-O-(2acetamido-2-deoxy-beta-D-glucopyranosyl)-(1 linked to 2)-D-mannose and its interaction with various lectins. Carbohydrate Research, 52, 179–185. [Link]

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Protocols & Analytical Methods

Method

Crafting a High-Affinity Matrix: A Guide to Immobilizing 4-Aminobutyl β-D-galactopyranoside for Targeted Protein Purification

Introduction: The Principle of Precision in Protein Separation In the intricate landscape of proteomics and drug development, the isolation of a specific protein from a complex biological milieu is a foundational challen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Principle of Precision in Protein Separation

In the intricate landscape of proteomics and drug development, the isolation of a specific protein from a complex biological milieu is a foundational challenge. Affinity chromatography stands out as a powerful technique that exploits the specific, reversible binding interactions between a protein of interest and a ligand covalently attached to a solid support.[1] This method offers unparalleled specificity, capable of achieving several hundred to thousand-fold purification in a single step.[1] The heart of this technique lies in the design of the affinity matrix—the judicious choice of ligand and its effective immobilization to an inert support.

This guide provides a comprehensive protocol for the creation and application of a bespoke affinity matrix using 4-Aminobutyl β-D-galactopyranoside as the affinity ligand. This ligand is particularly effective for the purification of β-galactosidase and other galactose-binding proteins, such as galectins, due to its structural mimicry of the natural substrate.[2] We will delve into the rationale behind the chosen chemistry, provide step-by-step instructions for ligand immobilization, and detail a robust protocol for the subsequent purification of a target protein, using β-galactosidase from Escherichia coli as a model system.

Part 1: Synthesis of the 4-Aminobutyl β-D-galactopyranoside Affinity Matrix

The creation of a stable and efficient affinity matrix hinges on the covalent linkage of the ligand to the support. The 4-aminobutyl spacer arm on the galactopyranoside is crucial, as it distances the ligand from the matrix backbone, thereby minimizing steric hindrance and enhancing its accessibility to the target protein.[3] For this protocol, we will utilize N-hydroxysuccinimide (NHS)-activated agarose beads, a popular choice for their high reactivity towards primary amines under mild conditions, resulting in a stable amide bond.[2][4]

Core Principle: Amine-Reactive Coupling Chemistry

NHS-activated agarose is pre-activated with N-hydroxysuccinimide esters.[2] These esters are highly reactive towards nucleophilic primary amino groups, such as the one present on the 4-aminobutyl spacer of our ligand. The reaction proceeds via a nucleophilic attack of the amine on the NHS ester, leading to the formation of a stable amide linkage and the release of NHS as a byproduct.[4][5] This coupling chemistry is efficient and results in a very stable bond, which is essential for the longevity and reusability of the affinity matrix.[4][6]

Figure 1: Chemical scheme for the coupling of an amine-containing ligand to NHS-activated agarose.

Experimental Protocol: Immobilization of 4-Aminobutyl β-D-galactopyranoside

This protocol is designed for a 10 mL final volume of affinity gel.

Materials:

  • NHS-activated Sepharose 4 Fast Flow (or equivalent NHS-activated agarose beads)

  • 4-Aminobutyl β-D-galactopyranoside

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3[2]

  • Wash Buffer A: 0.5 M ethanolamine, 0.5 M NaCl, pH 8.3

  • Wash Buffer B: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Blocking Buffer: 1 M ethanolamine, pH 8.0[7]

  • Ice-cold 1 mM HCl

  • Distilled water

  • Gravity-flow chromatography column

  • End-over-end mixer

  • Spectrophotometer (for determining coupling efficiency)

Procedure:

  • Resin Preparation:

    • Weigh out the required amount of dry NHS-activated agarose powder (consult the manufacturer's instructions for the swelling volume, e.g., 1 g yields approximately 3.5 mL of gel).[8]

    • Suspend the resin in ice-cold 1 mM HCl (approximately 15-20 mL per gram of dry resin) to preserve the activity of the reactive groups.[9]

    • Wash the resin on a sintered glass filter with an excess of ice-cold 1 mM HCl.[5]

    • Immediately prior to coupling, wash the resin with 5-10 column volumes of Coupling Buffer.

  • Ligand Preparation:

    • Dissolve 4-Aminobutyl β-D-galactopyranoside in the Coupling Buffer to a final concentration of 5-10 mg/mL. The exact concentration can be optimized depending on the desired ligand density.

  • Coupling Reaction:

    • Quickly transfer the washed and drained resin to the ligand solution.

    • Mix the suspension gently on an end-over-end mixer for 2-4 hours at room temperature or overnight at 4°C.[9] Avoid using a magnetic stirrer as it can damage the agarose beads.

  • Determination of Coupling Efficiency (Optional but Recommended):

    • After the coupling reaction, collect the supernatant and washings.

    • Measure the absorbance of the collected solution at a wavelength appropriate for the ligand (if it has a chromophore) or use a carbohydrate quantification assay to determine the concentration of uncoupled ligand.

    • Calculate the coupling efficiency by comparing the amount of ligand in the initial solution to the amount in the supernatant and washings.

  • Blocking of Unreacted Groups:

    • Wash the resin with several volumes of Coupling Buffer to remove excess, uncoupled ligand.

    • Transfer the resin to the Blocking Buffer and incubate for at least 2 hours at room temperature or overnight at 4°C with gentle mixing.[9] This step is crucial to block any remaining active NHS-ester groups, which could otherwise lead to non-specific binding of proteins during chromatography.

  • Final Washing and Storage:

    • Wash the resin extensively with Wash Buffer A followed by Wash Buffer B. Repeat this wash cycle three to four times to ensure the removal of all non-covalently bound substances.[5]

    • Finally, equilibrate the resin with a neutral buffer (e.g., PBS, pH 7.4) containing a bacteriostatic agent (e.g., 0.02% sodium azide) for long-term storage at 4°C.

Table 1: Key Parameters for Ligand Immobilization

ParameterRecommended ConditionRationale
Activation Chemistry NHS-activated agaroseForms a stable amide bond with primary amines under mild conditions.[2][4]
Coupling Buffer pH 8.0 - 9.0Ensures the primary amine of the ligand is deprotonated and nucleophilic.[9]
Reaction Time 2-4 hours at RT or overnight at 4°CAllows for efficient coupling while minimizing potential degradation of the ligand or matrix.[9]
Blocking Agent Ethanolamine or TrisQuenches unreacted NHS esters to prevent non-specific binding.[7]

Part 2: Application of the Affinity Matrix for β-Galactosidase Purification

With the newly synthesized affinity matrix, we can now proceed to the purification of a target protein. The following protocol outlines the steps for purifying β-galactosidase from an E. coli cell lysate.

Experimental Workflow

G start Start: Crude E. coli Lysate equilibration 1. Column Equilibration (Binding Buffer) start->equilibration loading 2. Sample Loading equilibration->loading wash 3. Washing (Remove unbound proteins) loading->wash Flow-through elution 4. Elution (Disrupt ligand-protein interaction) wash->elution Wash Fractions analysis 5. Analysis of Fractions (SDS-PAGE, Activity Assay) elution->analysis Eluted Fractions end Purified β-Galactosidase analysis->end

Figure 2: Workflow for the affinity purification of β-galactosidase.

Experimental Protocol: Purification of β-Galactosidase

Materials:

  • Prepared 4-Aminobutyl β-D-galactopyranoside affinity matrix

  • E. coli cell lysate containing β-galactosidase

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 10 mM β-mercaptoethanol, pH 7.5

  • Elution Buffer: 0.1 M sodium borate, pH 10.0[3]

  • Neutralization Buffer: 1 M Tris-HCl, pH 7.0

  • Chromatography column

  • Peristaltic pump or FPLC system

  • Fraction collector

  • SDS-PAGE reagents and equipment

  • β-galactosidase activity assay reagents (e.g., ONPG)

Procedure:

  • Column Packing and Equilibration:

    • Pack the affinity resin into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer at a linear flow rate of 50-100 cm/h. Continue washing until the pH and conductivity of the effluent match that of the buffer.

  • Sample Preparation and Loading:

    • Clarify the E. coli lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Apply the clarified lysate to the equilibrated column. The flow rate during loading should be slow enough to allow for efficient binding (e.g., 25-50 cm/h).

  • Washing:

    • After loading the entire sample, wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This step is critical for removing non-specifically bound proteins.

  • Elution:

    • Elute the bound β-galactosidase by applying the Elution Buffer to the column. The high pH of the sodium borate buffer disrupts the interaction between the enzyme and the galactose ligand, leading to its release.[3]

    • Collect fractions of 0.5-1 column volume. To preserve the activity of the enzyme, it is advisable to collect the fractions into tubes containing a small amount of Neutralization Buffer to immediately lower the pH of the eluate.

  • Analysis of Fractions:

    • Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the β-galactosidase.

    • Perform a β-galactosidase activity assay (e.g., using ONPG as a substrate) on the fractions to identify those containing the active enzyme.

  • Column Regeneration and Storage:

    • After elution, wash the column with several volumes of high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl) followed by a low pH wash (e.g., 0.1 M acetate buffer, pH 4.0).

    • Re-equilibrate the column with the storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C. The affinity matrix can typically be reused multiple times without a significant loss in binding capacity.[3]

Table 2: Troubleshooting Common Issues in Affinity Chromatography

IssuePotential CauseSuggested Solution
Low or No Binding Incorrect buffer pH or ionic strength.Ensure the binding buffer conditions are optimal for the protein-ligand interaction.
Affinity tag is inaccessible.Consider purification under denaturing conditions if the protein is refolded later.[10]
Non-specific Binding Insufficient washing.Increase the wash volume or include a more stringent wash step (e.g., higher salt concentration).[11]
Hydrophobic or ionic interactions with the matrix.Add non-ionic detergents or adjust the salt concentration in the binding buffer.
Poor Elution Elution conditions are too mild.Increase the concentration of the competitive ligand or use a more stringent pH or salt gradient.
Protein has denatured or precipitated on the column.Optimize elution conditions to be milder if possible; ensure the protein is stable under the chosen conditions.

Conclusion: A Versatile Tool for Targeted Research

The creation of a 4-Aminobutyl β-D-galactopyranoside affinity matrix provides a robust and highly selective tool for the purification of β-galactosidase and other galactose-binding proteins. By understanding the underlying principles of ligand immobilization and the critical parameters of the chromatographic process, researchers can achieve high-purity protein preparations essential for downstream applications in structural biology, enzymology, and drug discovery. The protocols detailed herein offer a solid foundation, which can be further optimized to suit specific experimental needs and target proteins.

References

  • G-Biosciences. (n.d.). CNBr-Activated Agarose (Dry Form). Retrieved from [Link]

  • Steers, E. J., Cuatrecasas, P., & Pollard, H. B. (1971). The Purification of β-Galactosidase from Escherichia coli by Affinity Chromatography. Journal of Biological Chemistry, 246(1), 196-200.
  • March, S. C., Parikh, I., & Cuatrecasas, P. (1974). A simplified method for cyanogen bromide activation of agarose for affinity chromatography. Analytical Biochemistry, 60(1), 149-152.
  • Bio-Rad. (n.d.). Activated Supports. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

  • Distler, J. J., & Jourdian, G. W. (1978). Purification of a beta-D-galactosidase from bovine liver by affinity chromatography. Archives of Biochemistry and Biophysics, 187(1), 218-226.
  • Cytiva. (n.d.). CNBr-activated Sepharose 4B. Retrieved from [Link]

  • Becerra, M., González-Siso, M. I., & Cerdán, M. E. (1998). Dealing with different methods for Kluyveromyces lactis b-galactosidase purification. Biological Procedures Online, 1(1), 47-53.
  • Silveira, V. B., Passos, F. M. L., & Zangirolami, T. C. (2014). Purification of β-Galactosidase by Ion Exchange Chromatography: Elution Optimization Using an Experimental Design. Applied Biochemistry and Biotechnology, 174(1), 224-234.
  • Microbioz India. (2023, November 13). Mastering Affinity Chromatography: Techniques and Troubleshooting. Retrieved from [Link]

  • NHS-Activated Sepharose 4 FF Resin. (n.d.). Retrieved from [Link]

  • Dutra, J. C. V., Pessoa, A., & Vitolo, M. (2001). Purification of microbial β-galactosidase from Kluyveromyces fragilis by bioaffinity partitioning. Brazilian Journal of Chemical Engineering, 18(3), 323-328.
  • Amersham Biosciences. (n.d.). NHS-activated Sepharose® 4 Fast Flow. Retrieved from [Link]

  • Cytiva. (n.d.). NHS-activated Sepharose 4 Fast Flow. Retrieved from [Link]

  • Cytiva. (n.d.). NHS-Activated Sepharose 4 Fast Flow resin. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: A Technical Guide to the Immobilization of 4-Aminobutyl β-D-galactopyranoside on Electrode Surfaces for Biosensing Applications

Introduction and Scientific Context The development of highly specific and sensitive biosensors is a cornerstone of modern diagnostics, environmental monitoring, and drug discovery. A critical step in the fabrication of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The development of highly specific and sensitive biosensors is a cornerstone of modern diagnostics, environmental monitoring, and drug discovery. A critical step in the fabrication of many such devices is the stable and functional immobilization of a biological recognition element onto a transducer surface. This guide provides a detailed technical overview and step-by-step protocols for the covalent immobilization of 4-Aminobutyl β-D-galactopyranoside onto various electrode surfaces.

4-Aminobutyl β-D-galactopyranoside serves as a specific substrate for the enzyme β-galactosidase (β-Gal), a widely used reporter gene in molecular biology and a key diagnostic marker for conditions like lactose intolerance.[1] By anchoring this substrate to an electrode, we can create a powerful biosensor capable of detecting β-Gal activity. The principle of detection relies on the highly specific binding interaction between the enzyme and its immobilized substrate. This binding event alters the electrochemical properties of the electrode-solution interface, a change that can be precisely measured using techniques like Electrochemical Impedance Spectroscopy (EIS). The primary amine group on the 4-aminobutyl linker provides a versatile chemical handle for covalent attachment, ensuring a stable and oriented presentation of the galactose moiety for enzyme recognition.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, enabling users to adapt and troubleshoot the protocols for their specific applications. We will explore two robust, widely applicable immobilization strategies: N-hydroxysuccinimide (NHS)-ester chemistry on gold surfaces and glutaraldehyde crosslinking on carbon-based electrodes.

Foundational Principles: Electrode Selection and Immobilization Chemistry

The success of any biosensor is predicated on the synergy between the electrode material and the immobilization chemistry. The choice dictates the stability, sensitivity, and reproducibility of the final device.

Electrode Materials: The Transducer Foundation
  • Gold (Au) Electrodes: Gold is a premier choice for biosensor fabrication due to its excellent conductivity, chemical inertness, and inherent biocompatibility.[2] Its most significant advantage is the ease with which it forms stable, ordered Self-Assembled Monolayers (SAMs) with thiol-containing molecules.[3] This allows for precise control over surface chemistry and density of the immobilized ligand.

  • Carbon-Based Electrodes (Glassy Carbon, Carbon Nanotubes): Carbon electrodes, including glassy carbon (GC) and screen-printed carbon electrodes (SPCEs), are valued for their wide potential window, low background current, and cost-effectiveness.[4] Advanced carbon nanomaterials, such as carbon nanotubes (CNTs), offer an immense surface area and have been shown to enhance electrochemical reactivity and facilitate electron transfer, making them highly attractive for boosting sensor sensitivity.[5]

The Chemistry of Attachment: Amine-Reactive Crosslinking

The terminal primary amine (-NH₂) of 4-Aminobutyl β-D-galactopyranoside is a nucleophile, making it an ideal target for covalent linkage using electrophilic crosslinkers. We will focus on two industry-standard methodologies.

  • NHS-Ester Chemistry: This is one of the most common strategies for conjugating molecules to primary amines.[6][7] The process involves activating a surface-bound carboxyl group (-COOH) with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester, which then readily reacts with the primary amine of our target molecule to form a highly stable amide bond.[8] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[9]

  • Glutaraldehyde Chemistry: Glutaraldehyde is a homobifunctional crosslinker containing two aldehyde groups.[10] It is highly effective for linking amine-containing molecules to an aminated surface. One aldehyde group reacts with a surface amine to form a Schiff base (imine bond), leaving the second aldehyde group free to react with the amine of 4-Aminobutyl β-D-galactopyranoside.[11] This method is robust, rapid, and broadly applicable.

G cluster_0 NHS-Ester Chemistry on Gold cluster_1 Glutaraldehyde Chemistry on Carbon Au Gold Surface SAM Thiol SAM with -COOH groups Au->SAM Thiol Adsorption Activated EDC/NHS Activation (NHS Ester Formation) SAM->Activated pH 5.5-6.0 Immobilized_NHS Immobilized 4-Aminobutyl-Gal Activated->Immobilized_NHS pH 7.2-8.5 (Amide Bond) Amine_NHS H₂N-(CH₂)₄-Gal Amine_NHS->Activated Carbon Carbon Surface Aminated Surface Amination (e.g., PEI layer) Carbon->Aminated Adsorption GA_Activated Glutaraldehyde Activation Aminated->GA_Activated pH ~7.0 Immobilized_GA Immobilized 4-Aminobutyl-Gal GA_Activated->Immobilized_GA pH ~7.0 (Imine Bond) Amine_GA H₂N-(CH₂)₄-Gal Amine_GA->GA_Activated

Figure 1: Chemical pathways for immobilizing an amine-terminated molecule.

Experimental Protocols: Step-by-Step Methodologies

Causality Note: Throughout these protocols, specific choices for reagents, pH, and incubation times are critical. For instance, EDC/NHS activation of carboxyl groups is most efficient in slightly acidic pH (e.g., MES buffer, pH 6.0) to protonate the carboxyls, while the subsequent reaction with the amine requires a neutral to slightly basic pH (e.g., PBS, pH 7.4) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[6]

Protocol 1: Immobilization on a Gold (Au) Electrode via NHS-Ester Chemistry

This protocol is ideal for achieving a well-ordered and densely packed monolayer of the substrate.

Materials:

  • Gold disk electrode

  • 11-Mercaptoundecanoic acid (MUA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 4-Aminobutyl β-D-galactopyranoside

  • Ethanolamine or Bovine Serum Albumin (BSA) for blocking

  • Buffers: Absolute Ethanol, 0.05 M MES Buffer (pH 6.0), 1X Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Electrode Cleaning: Thoroughly clean the gold electrode by polishing with 0.3 µm and 0.05 µm alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water (5 minutes each). Finally, perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a reproducible cyclic voltammogram for clean gold is obtained.[3]

  • SAM Formation: Immediately immerse the clean electrode in a 10 mM solution of MUA in absolute ethanol for 12-18 hours at room temperature. This forms a dense, carboxyl-terminated SAM.

  • Surface Activation: Rinse the MUA-modified electrode with ethanol and water. Immerse it in a freshly prepared solution of 100 mM EDC and 25 mM NHS in 0.05 M MES buffer (pH 6.0) for 1 hour at room temperature. This activates the terminal carboxyl groups.

  • Substrate Immobilization: Immediately rinse the activated electrode with PBS (pH 7.4). Immerse it in a solution of 5-10 mg/mL 4-Aminobutyl β-D-galactopyranoside in PBS (pH 7.4) for 2-4 hours at room temperature.

  • Blocking Unreacted Sites: To prevent non-specific binding in subsequent assays, quench any remaining active NHS esters. Immerse the electrode in a 1 M ethanolamine solution (pH 8.5) or 1% BSA in PBS for 30 minutes.

  • Final Rinse and Storage: Rinse the electrode thoroughly with PBS and deionized water. The modified electrode is now ready for characterization and use. Store at 4°C in PBS when not in use.

Protocol 2: Immobilization on a Carbon Electrode via Glutaraldehyde Crosslinking

This protocol is a robust and versatile method suitable for various carbon-based electrode materials.

Materials:

  • Glassy Carbon or Screen-Printed Carbon Electrode

  • Polyethyleneimine (PEI, for surface amination)

  • Glutaraldehyde (Grade I, 25% aqueous solution)

  • 4-Aminobutyl β-D-galactopyranoside

  • Sodium borohydride (NaBH₄) or Glycine for quenching

  • Buffers: 1X Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Electrode Cleaning: Polish the carbon electrode as described in Protocol 1, Step 1. For SPCEs, electrochemical pre-treatment (e.g., holding at an oxidative potential) can be used to clean and activate the surface.

  • Surface Amination: Create a primary amine-rich surface by drop-casting a 0.5% (w/v) solution of PEI in water onto the electrode surface and allowing it to dry. This forms a stable polymer film with abundant primary amines.

  • Glutaraldehyde Activation: Immerse the PEI-coated electrode in a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4) for 1 hour at room temperature. This activates the surface by attaching one end of the glutaraldehyde linker to the surface amines.

  • Substrate Immobilization: Rinse the electrode thoroughly with PBS. Immediately immerse it in a 5-10 mg/mL solution of 4-Aminobutyl β-D-galactopyranoside in PBS (pH 7.4) for 2 hours at room temperature.

  • Quenching and Stabilization: The formed imine bonds can be susceptible to hydrolysis. To create a more stable secondary amine linkage and quench unreacted aldehyde groups, immerse the electrode in a freshly prepared 0.1 M solution of sodium borohydride in PBS for 30 minutes. (Caution: NaBH₄ reacts with water to produce hydrogen gas) . Alternatively, a less harsh quenching can be performed using 100 mM Glycine for 30 minutes.

  • Final Rinse and Storage: Rinse the electrode thoroughly with PBS and deionized water. Store at 4°C in PBS.

Validation and Characterization of the Modified Surface

It is imperative to validate each step of the surface modification to ensure the protocol's success. Electrochemical techniques are uniquely suited for this as they are non-destructive and highly sensitive to interfacial changes.[12]

G cluster_0 Validation Steps start Bare Electrode step1 Clean & Polish start->step1 step2 Functionalize Surface (e.g., SAM / PEI) step1->step2 validate1 CV / EIS Characterization step2->validate1 step3 Activate (EDC/NHS or GA) step4 Immobilize Substrate step3->step4 validate2 CV / EIS Characterization step4->validate2 step5 Block & Quench validate3 CV / EIS Characterization step5->validate3 final Functionalized Biosensor validate1->step3 validate2->step5 validate3->final

Figure 2: Experimental workflow with integrated validation checkpoints.

Cyclic Voltammetry (CV)

CV is used to probe the electrode surface by measuring the current response to a sweeping potential.[13] By using a redox couple in solution, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl, we can assess the barrier properties of the immobilized layers. As insulating organic layers are added, they impede the access of the redox probe to the electrode surface.

  • Expected Outcome: The peak current (Iₚ) will decrease, and the separation between the anodic and cathodic peak potentials (ΔEₚ) will increase at each successive immobilization step.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing interfacial properties by measuring the impedance to a small sinusoidal AC potential over a range of frequencies.[14] The data is often presented as a Nyquist plot. The semicircle diameter in the high-frequency region corresponds to the charge-transfer resistance (Rct), which reflects the ease of electron transfer for a redox probe at the electrode interface.

  • Expected Outcome: The Rct value will increase significantly after each immobilization step, indicating the formation of an insulating layer that hinders electron transfer.[15]

Modification Step Expected Change in CV Expected Change in EIS Rationale
Bare Clean Electrode High peak current, small peak separationSmall Rct (semicircle)Unhindered access of redox probe to the electrode surface.
SAM/PEI Layer Decreased peak current, increased peak separationIncreased RctFormation of an initial insulating organic layer.
Substrate Immobilization Further decrease in peak currentFurther increase in RctAddition of the carbohydrate layer further blocks the surface.
Blocking (BSA/Ethanolamine) Slight further decrease in currentSlight further increase in RctFilling of any remaining pinholes or active sites.

Application Protocol: Impedimetric Detection of β-Galactosidase

Once the 4-Aminobutyl β-D-galactopyranoside is successfully immobilized, the electrode can be used as a biosensor. The binding of the large β-galactosidase enzyme to the surface-bound substrate will create a significant insulating layer, which can be sensitively detected as an increase in the charge-transfer resistance (Rct) using EIS.[16]

G cluster_0 Step 1: Baseline Measurement cluster_1 Step 2: Enzyme Binding cluster_2 Step 3: Detection Measurement cluster_3 Step 4: Analysis Sensor1 Functionalized Electrode in Buffer + Redox Probe EIS1 Measure EIS (Baseline Rct) Sensor1->EIS1 Sensor2 Introduce Sample with β-Galactosidase Incubate Incubate (e.g., 30 min) Sensor2->Incubate Sensor3 Electrode with Bound Enzyme in Buffer + Redox Probe EIS2 Measure EIS (Post-binding Rct) Sensor3->EIS2 Analysis Calculate ΔRct (Rct_post - Rct_base) Correlate Correlate ΔRct to Enzyme Concentration Analysis->Correlate

Figure 3: Principle of impedimetric detection of enzyme binding.

Procedure:

  • Establish Baseline: Place the functionalized electrode in an electrochemical cell containing a suitable buffer (e.g., PBS, pH 7.4) with a redox probe (5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl). Record a baseline EIS spectrum.

  • Introduce Analyte: Remove the electrode, rinse gently with buffer, and immerse it in the sample solution suspected of containing β-galactosidase for a defined incubation period (e.g., 30-60 minutes).

  • Rinse: Gently rinse the electrode with buffer to remove any non-specifically bound enzyme.

  • Measure Signal: Return the electrode to the redox probe solution from Step 1 and record a second EIS spectrum.

  • Data Analysis: Calculate the change in charge-transfer resistance (ΔRct = Rct_final - Rct_baseline). This change is proportional to the amount of enzyme bound to the surface and can be used to quantify the enzyme's concentration by generating a calibration curve with known standards.

Conclusion

The successful immobilization of 4-Aminobutyl β-D-galactopyranoside on an electrode surface is a critical enabling step for the development of sensitive biosensors for β-galactosidase. By understanding the fundamental principles of surface chemistry and leveraging robust crosslinking strategies like NHS-ester and glutaraldehyde coupling, researchers can create reliable and reproducible sensor platforms. The inclusion of systematic electrochemical validation at each stage of the fabrication process is essential for ensuring the integrity and performance of the final device. The protocols and principles outlined in this guide provide a comprehensive framework for achieving this goal, paving the way for advanced applications in research and diagnostics.

References

  • ProPlate. (2024). Gold Electroplating for Biosensor Electrodes: Enhancing Sensitivity.
  • Massey, C. (n.d.). On-Chip Electrochemical Impedance Spectroscopy for Biosensor Arrays. IEEE Xplore.
  • Kaya, T., Nagamine, K., Matsui, N., Yasukawa, T., Shiku, H., & Matsue, T. (2003). On-chip electrochemical measurement of β-galactosidase expression using a microbial chip. The Analyst.
  • Yalcin, M. S., & Isildak, I. (2017). Carbon Nanotube Modified Screen Printed Electrodes: Pyranose Oxidase Immobilization Platform for Amperometric Enzyme Sensors. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Gordon, E. M., et al. (2022). Enhanced Electrochemical Measurement of β-galactosidase Activity in Whole Cells by Coexpression of Lactose Permease, LacY. Taylor & Francis Online.
  • Gordon, E. M., et al. (2022). Enhanced electrochemical measurement of β-galactosidase activity in whole cells by coexpression of lactose permease, LacY. PubMed.
  • Wang, J., et al. (2004).
  • Spring, S. A., Goggins, S., & Frost, C. G. (2017). Ratiometric electrochemical detection of β-galactosidase. RSC Publishing.
  • Rivas, G. A., et al. (2006). Biosensors based on carbon nanotubes.
  • Spring, S. A., Goggins, S., & Frost, C. G. (2017). Ratiometric electrochemical detection of β-galactosidase. Organic & Biomolecular Chemistry.
  • Claussen, J. C., et al. (2015). Recent advances in gold electrode fabrication for low-resource setting biosensing. PMC.
  • Zare, H., et al. (2024). Fabrication and characterization of model wireless biosensor-based electrochemical impedance spectroscopy (EIS) for detecting HER2 in plasma as therapeutics. Sensor Review.
  • Jacobs, C. B., et al. (2010). Carbon-Nanotube Based Electrochemical Biosensors: A Review. SciSpace.
  • Kausaite-Minkstimiene, A., et al. (2021). Electrochemical Impedance Spectroscopy (EIS)
  • Manickam, P., et al. (2013). Immunosensor Characterization Using Impedance Spectroscopy. Hilaris Publisher.
  • Migneault, I., et al. (2018). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online.
  • Nanoscience Instruments. (n.d.). Electrochemical Measurements: Cyclic Voltammetry.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Juntarawimol, T., et al. (2021). Characterization of Amino-Functionalized Ferromagnetic Nanoparticles with Glutaraldehyde Cross-linking. Penerbit UTHM.
  • BenchChem. (2025). An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry.
  • Lupa, A., et al. (2022). Study of Protective Layers Based on Crosslinked Glutaraldehyde/3-aminopropyltriethoxysilane. MDPI.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.

Sources

Method

quantifying β-galactosidase activity in cell lysates with 4-Aminobutyl b-D-galactopyranoside

Application Note: Kinetic Profiling of -Galactosidase Activity Using 4-Aminobutyl -D-Galactopyranoside Executive Summary This application note details the protocol for quantifying -galactosidase ( -gal) activity using 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of


-Galactosidase Activity Using 4-Aminobutyl 

-D-Galactopyranoside

Executive Summary

This application note details the protocol for quantifying


-galactosidase (

-gal) activity using 4-Aminobutyl

-D-galactopyranoside (ABG)
. Unlike standard chromogenic substrates (e.g., ONPG, X-Gal) which release a colored aglycone upon cleavage, ABG is a linker-mimetic substrate . Its hydrolysis releases 4-aminobutanol , a non-chromogenic primary amino alcohol.

Why use this substrate?

  • ADC & Prodrug Development: ABG structurally mimics the alkyl-chain linkers used in Antibody-Drug Conjugates (ADCs) and galactoside prodrugs.

  • Linker Stability Profiling: It allows researchers to determine the specific cleavage kinetics (

    
    , 
    
    
    
    ) of lysosomal or engineered
    
    
    -gal towards alkyl-tethered payloads, which often differ significantly from aryl-linked substrates (like ONPG).
  • Affinity Ligand Validation: It serves as a quality control step for verifying the functional integrity of ligand-binding sites in purified enzyme preparations.

Since the reaction product (4-aminobutanol) lacks intrinsic absorbance, this protocol utilizes High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization (using OPA or FMOC) or Charged Aerosol Detection (CAD) for precise quantification.

Scientific Principle

The core challenge in using ABG is that both the substrate (ABG) and the product (4-aminobutanol) possess a primary amine group. Therefore, simple colorimetric amine tests (e.g., Ninhydrin) cannot distinguish product from substrate without separation.

The Reaction:



Detection Strategy:

  • Enzymatic Hydrolysis:

    
    -gal in the cell lysate cleaves the glycosidic bond.
    
  • Derivatization (Optional but Recommended): The reaction mixture is treated with o-Phthalaldehyde (OPA) or Fluorescamine. Both the remaining substrate and the released 4-aminobutanol are labeled.

  • HPLC Separation: The hydrophilic glycosylated substrate elutes earlier than the hydrophobic, free amino-alcohol product on a Reverse-Phase (C18) column.

  • Quantification: Peak area integration of the product peak relative to an internal standard.

Materials & Reagents

ComponentSpecificationFunction
Substrate 4-Aminobutyl

-D-galactopyranoside
Target linker-mimic
Lysis Buffer PBS (pH 7.4) + 0.1% Triton X-100Cell membrane disruption
Stop Solution 10% Trichloroacetic Acid (TCA) or AcetonitrileQuenches enzymatic reaction
Derivatization Reagent OPA (o-Phthalaldehyde) ReagentFluorescent tagging of amines
Mobile Phase A 50 mM Sodium Acetate, pH 5.8HPLC aqueous phase
Mobile Phase B Methanol or Acetonitrile (HPLC Grade)HPLC organic phase
Internal Standard 4-Aminobutanoic acid (GABA) or L-NorvalineNormalization of injection volume

Experimental Protocol

Phase 1: Cell Lysate Preparation

Objective: Extract active


-gal without denaturing it.
  • Harvest Cells: Pellet

    
     cells (e.g., HEK293, CHO) at 500 x g for 5 mins.
    
  • Wash: Wash pellets twice with ice-cold PBS to remove media serum (which contains interfering enzymes).

  • Lysis: Resuspend pellet in 200 µL Lysis Buffer (PBS + 0.1% Triton X-100 + Protease Inhibitors).

    • Note: Avoid chelators (EDTA) if your specific

      
      -gal isoform requires 
      
      
      
      (bacterial LacZ requires
      
      
      , lysosomal is less dependent but often stabilized by it).
  • Incubation: Incubate on ice for 20 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Transfer supernatant to a fresh tube.

  • Quantification: Measure total protein concentration (BCA or Bradford) to normalize activity later.

Phase 2: Enzymatic Reaction
  • Substrate Prep: Prepare a 10 mM stock of 4-Aminobutyl

    
    -D-galactopyranoside in water.
    
  • Reaction Mix: In HPLC vials or 1.5 mL tubes, combine:

    • 50 µL Cell Lysate (diluted to ~0.5 mg/mL protein)

    • 40 µL Reaction Buffer (100 mM Sodium Phosphate, pH 6.0 for lysosomal / pH 7.3 for cytosolic/bacterial)

    • 10 µL Substrate Stock (Final conc: 1 mM)

  • Incubation: Incubate at 37°C.

    • Kinetic points: Harvest aliquots at 0, 15, 30, 60, and 120 minutes.

  • Termination: Stop reaction by adding 100 µL of Acetonitrile (ice-cold) containing the Internal Standard (50 µM Norvaline).

  • Clarification: Vortex vigorously and centrifuge at 15,000 x g for 10 mins to pellet precipitated proteins. Collect the supernatant.

Phase 3: HPLC Analysis (OPA Derivatization Method)

Note: If using a system with auto-derivatization (e.g., Agilent 1290 Infinity), program the injector to mix supernatant with OPA reagent immediately before injection.

Manual Derivatization:

  • Mix 50 µL of Clarified Supernatant with 50 µL of OPA Reagent.

  • Incubate for 2 minutes at Room Temp (reaction is fast).

  • Inject 10 µL immediately onto HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

Data Analysis & Visualization

Chromatogram Interpretation

The separation relies on the polarity difference between the glycosylated amine and the free amino alcohol.

  • Peak 1 (Substrate): 4-Aminobutyl

    
    -D-galactopyranoside-OPA. (Elutes early due to hydrophilic sugar).
    
  • Peak 2 (Product): 4-Aminobutanol-OPA. (Elutes later; more hydrophobic).

  • Peak 3 (Internal Standard): Norvaline-OPA.

Calculation

Calculate the specific activity (


) using the integrated peak areas (

):


Where:

  • 
     = Response Factor (determined by standard curve of pure 4-aminobutanol).
    
  • 
     = Incubation time.
    
  • 
     = Protein concentration in the lysate (mg/mL).
    
Pathway Diagram

G Substrate 4-Aminobutyl β-D-galactopyranoside Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme β-Galactosidase (Cell Lysate) Enzyme->Intermediate Product1 Galactose Intermediate->Product1 Hydrolysis Product2 4-Aminobutanol (Target Analyte) Intermediate->Product2 Cleavage Deriv OPA-Derivatization (Fluorescent) Product2->Deriv Reaction HPLC HPLC-FLD Quantification Deriv->HPLC Detection

Caption: Workflow for the enzymatic cleavage of the aminobutyl linker and subsequent fluorescent detection.

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Endogenous amines in lysateUse a "No Substrate" control to subtract background amine peaks.
No Product Peak Lysosomal pH mismatchEnsure buffer is pH 4.5-6.0 for lysosomal

-gal; pH 7.0-7.5 for cytosolic/bacterial.
Peak Overlap Inadequate gradientFlatten the HPLC gradient slope between 10-40% Methanol.
Substrate Instability Spontaneous hydrolysisStore substrate stock at -20°C; always run a "No Enzyme" control.

References

  • Miller, J. H. (1972). Experiments in Molecular Genetics. Cold Spring Harbor Laboratory.
  • Li, N., et al. (2020). "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase." Biotechnology and Bioengineering, 117(9), 2771-2780.[1] Link (Describes HPLC detection of 4-aminobutanol).

  • Juers, D. H., et al. (2012). "LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance." Protein Science, 21(12), 1792–1807. Link

  • Agilent Technologies. (2020). "Amino Acid Analysis Using the Agilent 1290 Infinity LC and Eclipse Plus C18." Application Note. Link (Standard protocol for OPA derivatization of primary amines).

Note on 4-Aminophenyl-β-D-galactopyranoside (PAPG): If the user intended to use the phenyl derivative (a common typo), the protocol is simpler: Hydrolysis releases p-aminophenol , which is electroactive. It can be detected via Cyclic Voltammetry or by measuring absorbance at 290-300 nm (or oxidized to a colored quinone). The butyl derivative described above strictly requires the HPLC/separation method due to the lack of a chromophore.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing 4-Aminobutyl b-D-galactopyranoside concentration in β-galactosidase assay

Technical Support Center: β-Galactosidase Assays Introduction Welcome to the technical support guide for the optimization and troubleshooting of β-galactosidase assays utilizing 4-Aminobutyl β-D-galactopyranoside. This s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: β-Galactosidase Assays

Introduction

Welcome to the technical support guide for the optimization and troubleshooting of β-galactosidase assays utilizing 4-Aminobutyl β-D-galactopyranoside. This substrate, while less common than chromogenic alternatives like ONPG, offers unique advantages, particularly for developing electrochemical or other specialized detection systems due to the electroactive 4-aminophenol product released upon enzymatic cleavage.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying enzymatic principles, ensuring that your experimental design is robust, your results are reliable, and you are equipped to troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is 4-Aminobutyl β-D-galactopyranoside and how does it work in a β-galactosidase assay?

4-Aminobutyl β-D-galactopyranoside is a substrate for the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing D-galactose and 4-aminophenol.[2][3] Unlike substrates that produce a colored product (e.g., o-nitrophenol from ONPG), the 4-aminophenol released can be quantified using alternative methods, such as electrochemical detection via its oxidation.[1][2] This makes it a valuable tool for specific applications where colorimetric assays are not suitable.

Q2: Why is optimizing the substrate concentration so critical?

Optimizing the substrate concentration is fundamental to ensuring the assay is sensitive, accurate, and reproducible. This process is governed by Michaelis-Menten kinetics.[4][5]

  • Too Low Concentration: If the substrate concentration is too low, the enzyme's active sites will not be saturated, and the reaction rate will be highly dependent on the substrate concentration rather than the enzyme activity. This leads to a weak signal and an underestimation of the true enzymatic activity.

  • Too High Concentration: While less common for β-galactosidase, extremely high concentrations of some substrates can lead to substrate inhibition, where the reaction rate paradoxically decreases. More practically, high concentrations can lead to increased background signal, waste of expensive reagents, and potential solubility issues.

The goal is to find the concentration that ensures the reaction rate is proportional to the enzyme concentration, providing the best possible signal-to-noise ratio. This is often achieved at a concentration that saturates the enzyme (approaching Vmax).

Q3: What are the key factors, besides substrate concentration, that influence the assay?

Several factors can significantly impact β-galactosidase activity:

  • pH: Most β-galactosidases, particularly from E. coli, have an optimal pH around 7.0-7.5.[4][6][7] Deviations can drastically reduce enzyme activity.

  • Temperature: The optimal temperature is typically around 37°C for enzymes from mesophilic organisms, but can be higher for enzymes from thermophiles.[7][8][9]

  • Ions: The activity of E. coli β-galactosidase requires the presence of monovalent cations like K+ and divalent cations like Mg2+.[10][11] Conversely, heavy metals can act as inhibitors.[12]

  • Enzyme Concentration: The reaction rate should be directly proportional to the enzyme concentration within the linear range of the assay.

  • Incubation Time: The reaction should be allowed to proceed long enough to generate a detectable signal but must be stopped during the linear phase of product formation before substrate depletion or product inhibition occurs.[13]

Troubleshooting Guide

This section addresses common problems encountered during β-galactosidase assays.

Problem Potential Cause Recommended Solution
Low or No Signal 1. Sub-optimal Substrate Concentration: The concentration of 4-Aminobutyl β-D-galactopyranoside is too low.Perform a substrate titration experiment to determine the optimal concentration (see Protocol 1 ).
2. Inactive Enzyme: The enzyme may have denatured due to improper storage or handling.[14]Use a fresh enzyme aliquot. Always store the enzyme at the recommended temperature (-20°C or -80°C) and keep it on ice when in use.
3. Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer is incorrect.[13]Prepare fresh Z-Buffer or your specific assay buffer, carefully verifying the pH is optimal for your enzyme (typically ~7.0).[15] Ensure required ions (e.g., Mg2+) are present.
4. Presence of Inhibitors: Your sample may contain inhibitors of β-galactosidase (e.g., galactose, heavy metals).[11][12]Run a control reaction with purified enzyme spiked into your sample matrix to check for inhibition. Consider sample dialysis or purification if inhibitors are suspected.
High Background Signal 1. Substrate Degradation: The 4-Aminobutyl β-D-galactopyranoside stock solution has degraded over time.Prepare a fresh stock solution. This substrate can be light-sensitive and hygroscopic; store it protected from light in a desiccated environment.[1][2]
2. Contamination: The sample or reagents are contaminated with an external β-galactosidase or a substance that interferes with the detection method.Use sterile, filtered reagents and dedicated pipette tips. Run a "no-enzyme" control to quantify the background signal.
3. Non-Enzymatic Hydrolysis: At non-optimal pH or high temperatures, the substrate may hydrolyze spontaneously.Ensure the assay is performed at the correct pH and temperature. The "no-enzyme" control will help identify this issue.
Poor Reproducibility / High Variability 1. Inaccurate Pipetting: Small errors in pipetting enzyme or substrate can lead to large variations in results.Calibrate your pipettes regularly. Use a master mix for the assay buffer and substrate to minimize well-to-well variation.
2. Inconsistent Incubation Time: Variation in the start and stop times of the reaction across samples.[13]Use a multi-channel pipette to start/stop reactions simultaneously. For kinetic assays, ensure the plate reader's injection and reading protocol is consistent.
3. Temperature Fluctuations: The incubation temperature is not uniform across all samples.Use a water bath or a calibrated incubator/plate reader to ensure a stable and uniform temperature.
4. Cell Lysis Inefficiency: If using cell lysates, incomplete or inconsistent lysis can be a major source of variability.[14]Optimize your cell lysis protocol. Methods like freeze-thaw cycles or the use of lysis reagents like PopCulture can improve consistency.[8][16]

Diagrams: Workflows and Mechanisms

To clarify the experimental process and the underlying biochemistry, the following diagrams have been created.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Assay Buffer, Enzyme Stock) prep_substrate Prepare Substrate Serial Dilutions (4-Aminobutyl b-D-galactopyranoside) prep_reagents->prep_substrate setup_rxn Set Up Reactions in Microplate (Buffer, Enzyme, Controls) prep_substrate->setup_rxn start_rxn Initiate Reaction (Add Substrate Dilutions) setup_rxn->start_rxn incubate Incubate at Optimal Temperature (e.g., 37°C for a fixed time) start_rxn->incubate stop_rxn Stop Reaction (e.g., add Stop Solution) incubate->stop_rxn measure_signal Measure Signal (e.g., Absorbance, Fluorescence, Current) stop_rxn->measure_signal plot_data Plot Reaction Velocity vs. Substrate Concentration determine_km Determine Kₘ and Vₘₐₓ (Michaelis-Menten Plot) plot_data->determine_km select_conc Select Optimal Concentration (e.g., 5-10x Kₘ) determine_km->select_conc

Caption: Experimental workflow for optimizing substrate concentration.

Reaction cluster_reactants cluster_products Substrate 4-Aminobutyl b-D-galactopyranoside Enzyme β-Galactosidase Substrate->Enzyme Product1 D-Galactose Enzyme->Product1 Product2 4-Aminophenol (Detectable Moiety) Enzyme->Product2

Caption: Enzymatic cleavage of the substrate by β-galactosidase.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 4-Aminobutyl β-D-galactopyranoside

This protocol describes a systematic approach to determine the optimal substrate concentration for your specific experimental conditions by generating a Michaelis-Menten saturation curve.

A. Reagent Preparation:

  • Assay Buffer (Z-Buffer, pH 7.0): Per 100 mL, mix:

    • 60 mM Na₂HPO₄·7H₂O (1.61 g)

    • 40 mM NaH₂PO₄·H₂O (0.55 g)

    • 10 mM KCl (0.075 g)

    • 1 mM MgSO₄·7H₂O (0.025 g)

    • Adjust pH to 7.0. Store at 4°C.[15]

    • Note: Just before use, add β-mercaptoethanol to a final concentration of 50 mM (optional, but recommended for enzyme stability).[15]

  • Enzyme Stock: Prepare a stock solution of purified β-galactosidase (e.g., 1 U/mL) in Assay Buffer. Dilute further as needed to ensure the reaction remains in the linear range over the desired incubation time.

  • Substrate Stock: Prepare a high-concentration stock solution of 4-Aminobutyl β-D-galactopyranoside (e.g., 100 mM) in sterile deionized water. Store in aliquots at -20°C, protected from light.[1][2]

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

B. Experimental Procedure:

  • Prepare Substrate Dilutions: Perform a serial dilution of your Substrate Stock to create a range of concentrations. A good starting point is a 10-point, 2-fold dilution series to cover a wide range (e.g., from 10 mM down to ~0.02 mM final concentration in the assay).

  • Set up the Assay Plate (96-well):

    • Test Wells: Add a fixed amount of your diluted enzyme solution to each well.

    • No-Enzyme Control Wells: Add Assay Buffer instead of the enzyme solution. This will measure the rate of non-enzymatic substrate hydrolysis.

    • No-Substrate Control Wells: Add enzyme solution but use water instead of the substrate solution. This will serve as your blank.

  • Initiate the Reaction: Add the different substrate dilutions to the appropriate wells to start the reaction. The final volume in each well should be constant (e.g., 200 µL).

  • Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a fixed period (e.g., 30 minutes).[8] Ensure this time is within the linear range of the reaction, which may require a preliminary time-course experiment.

  • Stop the Reaction: Add a volume of Stop Solution (e.g., 50 µL of 1 M Na₂CO₃) to all wells to raise the pH and stop the enzymatic reaction.[17]

  • Measure the Signal: Quantify the amount of 4-aminophenol produced. The detection method will depend on your available instrumentation (e.g., electrochemical sensor, or a secondary colorimetric reaction if applicable).

C. Data Analysis:

  • Correct for Background: Subtract the average signal from the "no-enzyme" control wells from all test wells.

  • Calculate Reaction Velocity: Convert the signal (e.g., absorbance) into product concentration (µM) and divide by the incubation time (min) to get the initial velocity (V₀).

  • Plot the Data: Plot V₀ (y-axis) versus the substrate concentration [S] (x-axis).

  • Determine Kinetic Parameters: The resulting hyperbolic curve is the Michaelis-Menten plot.[5] The substrate concentration that yields half of the maximum velocity (Vₘₐₓ) is the Michaelis constant (Kₘ).[4]

  • Select Optimal Concentration: A scientifically sound choice for the final assay is a substrate concentration that is saturating, typically 5 to 10 times the experimentally determined Kₘ value. This ensures the reaction rate is near Vₘₐₓ and is insensitive to minor fluctuations in substrate concentration.

References

  • Jain, M., & V, S. (2012).
  • Promega Corporation. (2006). β-Galactosidase Enzyme Assay System with Reporter Lysis Buffer Protocol. Technical Bulletin.
  • Bio-protocol. (n.d.). β-galactosidase assay. Retrieved from [Link]

  • Shah, N., & Jha, A. (1989). Factors influencing synthesis and activity of β-galactosidase in Lactobacillus acidophilus. Journal of Industrial Microbiology and Biotechnology.
  • Bio-protocol. (n.d.). β-galactosidase assay. Retrieved from [Link]

  • Roth Lab. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]

  • Dey, D., & Deb, J. (2002). Factors influencing beta-galactosidase activity of Aeromonas caviae. Indian Journal of Experimental Biology.
  • Huber, R. E., Kurz, G., & Wallenfels, K. (1976). A quantitation of the factors which affect the hydrolase and transgalactosylase activities of β-galactosidase (E. coli) on lactose. Biochemistry.
  • Vinderola, G., & Reinheimer, J. (2017). Sources of β-galactosidase and its applications in food industry. Journal of Food Science and Technology.
  • Hassan, S. A., Jarrah, R. O., & Alneyadi, A. H. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences.
  • Király, M., et al. (2020). Determination of kinetic parameters of free β-galactosidase for lactose hydrolysis.
  • Wikipedia. (n.d.). β-Galactosidase. Retrieved from [Link]

  • ResearchGate. (2018). Problems obtaining reliable results using B-Galactosidase assay checking promoter expression? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

  • Michalska, D., et al. (2015). Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. Folia Biologica.
  • Saini, P., et al. (2017). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech.
  • Chadwick, R. W., et al. (1995). Possible errors in assay for beta-glycosidase activity.
  • ResearchGate. (2025). Why is my SA-β-gal staining not working? Retrieved from [Link]

  • Gnanakani, P. E., et al. (2021). Optimization of substrate concentration.
  • Chen, Y., et al. (2021).
  • Beta-galactosidase enzyme assay. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). [Troubleshooting] Why is there no positive signal in the Cell Aging β-Galactosidase Staining Kit? Retrieved from [Link]

  • Chen, J., et al. (2019). Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems.
  • Agilent Technologies. (n.d.). β–Galactosidase Assay Kit. Retrieved from [Link]

  • Sambrook, J., & Russell, D. W. (2006). Beta-galactosidase assay. CSH Protocols.
  • Fischer, J., et al. (2021). Challenges and perspectives of the β-galactosidase enzyme. Applied Microbiology and Biotechnology.
  • Li, Y., et al. (2023). Transcriptomics Reveals the Effect of Freezing on Signal Transduction and Galactose Metabolism of Sugar Beet.
  • Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science.
  • M-CSA. (n.d.). Beta-galactosidase. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of 4-Aminobutyl β-D-galactopyranoside in Modern Electrochemical Biosensing: A Comparative Guide

In the landscape of enzyme-based assays, the pursuit of greater sensitivity, speed, and simplicity is relentless. For researchers and drug development professionals engaged in studies involving β-galactosidase (β-Gal), t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of enzyme-based assays, the pursuit of greater sensitivity, speed, and simplicity is relentless. For researchers and drug development professionals engaged in studies involving β-galactosidase (β-Gal), the choice of substrate is a critical determinant of experimental success. While traditional chromogenic and fluorogenic substrates have long been the mainstays, a new generation of electrochemical substrates is revolutionizing how we approach β-Gal detection. Among these, 4-Aminobutyl β-D-galactopyranoside (4-ABG), also known as p-aminophenyl β-D-galactopyranoside (PAPG), has emerged as a frontrunner, offering a suite of advantages that address the limitations of its predecessors.

This guide provides an in-depth, objective comparison of 4-ABG with alternative β-Gal substrates, supported by experimental data and detailed protocols. We will explore the mechanistic underpinnings of its superior performance in electrochemical detection and provide the rationale behind the experimental choices that unlock its full potential.

The Paradigm Shift from Light to Current: Why Electrochemical Detection?

Conventional methods for detecting β-Gal activity predominantly rely on optical signals. Chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) produce colored products, while fluorogenic substrates such as fluorescein-di-β-D-galactopyranoside (FDG) yield fluorescent molecules upon enzymatic cleavage.[1][2] While effective, these methods are not without their drawbacks. They can be susceptible to interference from colored or turbid biological samples, and often require sophisticated and expensive instrumentation like spectrophotometers or fluorometers.[1]

Electrochemical detection offers a compelling alternative. By converting a biological recognition event into a measurable electrical signal, it provides several intrinsic advantages:

  • High Sensitivity and Low Detection Limits: Electrochemical biosensors can detect minute changes in current, potential, or impedance, often leading to lower limits of detection (LOD) compared to optical methods.[3][4]

  • Rapidity: Electrochemical measurements are typically very fast, enabling real-time or near-real-time monitoring of enzymatic reactions.[5]

  • Robustness: These methods are less affected by the optical properties of the sample matrix, making them ideal for use with complex biological fluids like cell lysates or blood serum.

  • Miniaturization and Portability: Electrochemical detection systems are readily miniaturized, paving the way for the development of portable, point-of-care diagnostic devices.

The Star Player: 4-Aminobutyl β-D-galactopyranoside (4-ABG)

4-ABG is a redox-silent molecule that, upon enzymatic hydrolysis by β-galactosidase, liberates galactose and the electroactive compound p-aminophenol (PAP).[6] This enzymatic reaction forms the cornerstone of its application in electrochemical biosensing.

The Signaling Pathway

The detection principle is elegant in its simplicity. The β-galactosidase enzyme specifically cleaves the β-glycosidic bond in 4-ABG, releasing PAP. This product can then be electrochemically oxidized at an electrode surface, generating a measurable current that is directly proportional to the concentration of PAP, and consequently, to the activity of the β-galactosidase enzyme.[6]

G cluster_reaction Enzymatic Reaction cluster_detection Electrochemical Detection 4-ABG 4-Aminobutyl β-D-galactopyranoside (Electrochemically Inactive) beta_Gal β-Galactosidase 4-ABG->beta_Gal Substrate PAP p-Aminophenol (PAP) (Electrochemically Active) beta_Gal->PAP Galactose Galactose beta_Gal->Galactose Electrode Working Electrode PAP->Electrode Oxidation Current Measurable Current Electrode->Current Generates

Figure 1: Signaling pathway of 4-ABG in electrochemical detection.

A Head-to-Head Comparison: 4-ABG vs. The Alternatives

The true measure of a substrate's utility lies in its performance relative to other available options. The following table provides a comparative overview of 4-ABG against common chromogenic and fluorogenic substrates.

Feature4-Aminobutyl β-D-galactopyranoside (Electrochemical)o-Nitrophenyl-β-D-galactopyranoside (ONPG) (Chromogenic)5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) (Chromogenic)Fluorescein-di-β-D-galactopyranoside (FDG) (Fluorogenic)
Detection Principle Amperometric/Voltammetric detection of p-aminophenolSpectrophotometric detection of o-nitrophenol (yellow)Visual/Spectrophotometric detection of an indigo dye (blue)Fluorometric detection of fluorescein
Hydrolysis Rate Over 2.5 times faster than pNPG[7]Slower than 4-ABGSlower, requires oxidation and dimerizationVariable, can be very sensitive
Limit of Detection (LOD) Low ng/mL range for β-Gal[5]Typically in the µg/mL rangeQualitative or semi-quantitativeCan be in the pg/mL range, but susceptible to background fluorescence[1]
Instrumentation PotentiostatSpectrophotometerNone (for qualitative) or SpectrophotometerFluorometer, Flow Cytometer
Sample Compatibility Excellent for turbid and colored samplesPoor for turbid and colored samplesPoor for turbid samplesSusceptible to autofluorescence from sample components
Key Advantages High sensitivity, rapid, robust, quantifiable, suitable for miniaturizationSimple, well-establishedSimple, widely used for blue-white screeningVery high sensitivity
Key Disadvantages Requires a potentiostatLower sensitivity, interference from sample colorPrimarily qualitative, insoluble productExpensive instrumentation, background fluorescence

Field-Proven Insights: The Causality Behind Experimental Choices

The successful implementation of 4-ABG in an electrochemical assay hinges on a clear understanding of the underlying principles and the rationale for specific experimental parameters.

Why Cyclic Voltammetry?

Cyclic voltammetry (CV) is a powerful and informative electrochemical technique for studying the redox behavior of species in solution.[8] For the detection of p-aminophenol (PAP), CV is particularly well-suited for several reasons:

  • Diagnostic Power: A cyclic voltammogram of PAP reveals a characteristic pair of oxidation and reduction peaks.[4] This provides a qualitative "fingerprint" for the presence of PAP, enhancing the specificity of the assay.

  • Quantitative Analysis: The height of the oxidation peak current is directly proportional to the concentration of PAP.[4] This allows for the precise quantification of the enzymatically produced PAP and, by extension, the activity of β-galactosidase.

  • Mechanistic Insights: The shape and position of the CV peaks can provide information about the kinetics and reversibility of the electrochemical reaction at the electrode surface.

The electrochemical oxidation of p-aminophenol at a glassy carbon electrode is a quasi-reversible process involving the transfer of two electrons and two protons to form p-quinoneimine.[9]

G cluster_redox Electrochemical Redox Reaction of p-Aminophenol PAP p-Aminophenol PQI p-Quinoneimine PAP->PQI - 2e⁻, - 2H⁺ (Oxidation) PQI->PAP + 2e⁻, + 2H⁺ (Reduction)

Figure 2: Redox mechanism of p-aminophenol at an electrode surface.

In the Lab: A Validated Protocol for Electrochemical β-Galactosidase Assay

This section provides a detailed, step-by-step methodology for the rapid and sensitive detection of β-galactosidase activity using 4-ABG and cyclic voltammetry. This protocol is based on established methods and is designed to be a self-validating system.[5]

Experimental Workflow

G Start Start Prepare_Reagents Prepare Reagents (Buffer, 4-ABG, β-Gal) Start->Prepare_Reagents Setup_Electrochemical_Cell Setup Electrochemical Cell (Working, Reference, Counter Electrodes) Prepare_Reagents->Setup_Electrochemical_Cell Add_Reagents Add Buffer and 4-ABG to the Cell Setup_Electrochemical_Cell->Add_Reagents Record_Baseline Record Baseline CV Add_Reagents->Record_Baseline Add_Enzyme Add β-Galactosidase (Initiate Reaction) Record_Baseline->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Record_CV Record CV at Timed Intervals Incubate->Record_CV Analyze_Data Analyze Data (Measure Peak Current) Record_CV->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for electrochemical β-galactosidase assay.

Materials and Reagents
  • 4-Aminobutyl β-D-galactopyranoside (4-ABG/PAPG)

  • β-Galactosidase from Aspergillus oryzae or Escherichia coli

  • Phosphate buffered saline (PBS), pH 7.4

  • Potentiostat with a three-electrode system:

    • Glassy carbon working electrode

    • Ag/AgCl reference electrode

    • Platinum wire counter electrode

  • Electrochemical cell

  • Deionized water

  • Standard laboratory equipment (pipettes, tubes, etc.)

Step-by-Step Protocol
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate for 2 minutes in deionized water to remove any residual abrasive particles.

    • Dry the electrode under a stream of nitrogen.

  • Reagent Preparation:

    • Prepare a stock solution of 4-ABG in PBS. The final concentration in the assay will typically be in the range of 1-10 mM.

    • Prepare a stock solution of β-galactosidase in PBS. The concentration will depend on the specific activity of the enzyme preparation.

  • Electrochemical Measurement:

    • Pipette the desired volume of PBS and 4-ABG stock solution into the electrochemical cell to achieve the final desired concentrations.

    • Assemble the three-electrode system in the cell.

    • Perform a baseline cyclic voltammetry scan over a potential range that encompasses the oxidation potential of PAP (e.g., -0.2 V to +0.6 V vs. Ag/AgCl) at a scan rate of 100 mV/s.

    • Initiate the enzymatic reaction by adding a small volume of the β-galactosidase stock solution to the electrochemical cell and mix gently.

    • Immediately start recording cyclic voltammograms at regular time intervals (e.g., every minute for 5-10 minutes).

    • Maintain the cell at a constant temperature (e.g., 37°C) if desired.

  • Data Analysis:

    • Measure the anodic (oxidation) peak current at a specific potential (typically around +0.2 to +0.4 V vs. Ag/AgCl) for each time point.

    • Plot the peak current as a function of time. The initial slope of this curve is proportional to the initial reaction velocity and thus the enzyme activity.

    • For quantitative analysis, a calibration curve can be generated using known concentrations of PAP.

Applications in Research and Drug Development

The superior performance characteristics of 4-ABG make it a valuable tool in various research and development settings:

  • High-Throughput Screening (HTS): The rapid and automatable nature of the electrochemical assay is well-suited for HTS of potential β-galactosidase inhibitors or activators in drug discovery.[10][11]

  • Clinical Diagnostics: The high sensitivity and robustness of the method hold promise for the development of diagnostic assays for diseases associated with altered β-galactosidase activity, such as lysosomal storage disorders.

  • Cellular Senescence Research: Senescence-associated β-galactosidase (SA-β-Gal) is a widely used biomarker for cellular senescence.[12][13] The electrochemical detection of SA-β-Gal activity using 4-ABG offers a quantitative and sensitive alternative to the traditional colorimetric assay.[7]

  • Reporter Gene Assays: In molecular biology, the lacZ gene, which encodes β-galactosidase, is a common reporter gene. Electrochemical assays using 4-ABG can provide a more sensitive and quantitative readout of gene expression compared to colorimetric methods.

Conclusion

4-Aminobutyl β-D-galactopyranoside represents a significant advancement in the detection of β-galactosidase activity. Its compatibility with electrochemical detection methods provides researchers with a powerful tool that overcomes many of the limitations of traditional optical assays. The increased speed, sensitivity, and robustness of 4-ABG-based electrochemical assays are poised to accelerate research and development in a wide range of fields, from fundamental molecular biology to clinical diagnostics and drug discovery. As the demand for more quantitative, high-throughput, and point-of-care compatible analytical methods continues to grow, the adoption of electrochemical substrates like 4-ABG is set to become increasingly widespread.

References

  • Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. (2020). ResearchGate. [Link]

  • Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. (2020). Taylor & Francis Online. [Link]

  • An Electrochemical Sensor for Selective Detection of p -Aminophenol Using Hemin-Graphene Composites and Molecularly Imprinted Polymer. (2017). ResearchGate. [Link]

  • Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion. (2019). MDPI. [Link]

  • Amino β-cyclodextrin-functionalized GS/MWCNTs for Simultaneous Electrochemical Determination of p-aminophenol and Acetaminophen. (2022). Preprints.org. [Link]

  • Significant enhancement in the electrochemical determination of 4-aminophenol from nanoporous gold by decorating with a Pd@CeO2 composite film. (2020). Royal Society of Chemistry. [Link]

  • SIMULTANEOUS VOLTAMMETRIC DETERMINATION OF p-AMINOPHENOL AND PARACETAMOL USING ACTIVATED GLASSY CARBON ELECTRODE: CYCLIC VOLTAMM. (2020). ResearchGate. [Link]

  • Sensitive and rapid electrochemical bioassay of glycosidase activity. (2006). Sci-Hub. [Link]

  • Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion. (2019). Semantic Scholar. [Link]

  • Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. (1993). PubMed. [Link]

  • Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI. (2022). PMC. [Link]

  • Kinetic assay of fluorescein mono-.beta.-D-galactoside hydrolysis by .beta.-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates. (1992). ACS Publications. [Link]

  • Fluorescent β-GalactosidaseGalactosidase substrates. Interchim. [Link]

  • Beta galactosidase enzyme fragment complementation as a high-throughput screening protease technology. (2002). PubMed. [Link]

  • Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. (2020). Figshare. [Link]

  • An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode. (2025). Journal of Environmental and Bioanalytical Electrochemistry. [Link]

  • Species-selective activation of a β-galactosidase fluorogenic probe. (2025). PMC. [Link]

  • Advancements in Electrochemical Biosensors for Comprehensive Glycosylation Assessment of Biotherapeutics. (2025). PMC. [Link]

  • Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. (2015). PMC. [Link]

  • Sensitive and rapid electrochemical bioassay of glycosidase activity. (2006). The Analyst. [Link]

  • Application of beta-galactosidase enzyme complementation technology as a high throughput screening format for antagonists of the epidermal growth factor receptor. (2001). PubMed. [Link]

  • Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors. (2022). MDPI. [Link]

  • Colorimetric Detection of Senescence-Associated β Galactosidase. (2014). PMC. [Link]

  • Chemical Strategies for the Detection and Elimination of Senescent Cells. (2021). PMC. [Link]

  • A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. (2020). PMC. [Link]

  • Electrochemical quantification of β-glucosidase activity for inhibitor screening applications. (2025). ResearchGate. [Link]

  • A ratiometric fluorescent probe for the detection of β-galactosidase and its application. (2021). PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of 4-Aminobutyl-β-D-galactopyranoside-Based Diagnostic Tests

An Objective Comparison of Performance with Alternative β-Galactosidase Substrates For researchers, scientists, and drug development professionals, the selection of a robust reporter system is paramount for generating re...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Performance with Alternative β-Galactosidase Substrates

For researchers, scientists, and drug development professionals, the selection of a robust reporter system is paramount for generating reliable and reproducible data. The lacZ gene, encoding β-galactosidase (β-gal), remains a widely used reporter in numerous applications due to the stability of the enzyme and the availability of various detection methods.[1][2] This guide provides an in-depth validation framework for a diagnostic test based on the chromogenic substrate 4-Aminobutyl-β-D-galactopyranoside (4-ABG), alongside a comparative analysis with other common β-galactosidase substrates.

The core principle of this assay lies in the enzymatic cleavage of a β-galactoside substrate by β-galactosidase, which generates a detectable signal.[2] The choice of substrate significantly impacts the sensitivity, kinetics, and overall performance of the assay. This guide will delve into the experimental nuances of validating a 4-ABG-based test, offering a comprehensive comparison to established alternatives like X-gal, ONPG, and CPRG, as well as fluorescent and chemiluminescent options.

The Mechanism: Why 4-ABG?

4-Aminobutyl-β-D-galactopyranoside is a chromogenic substrate that, upon hydrolysis by β-galactosidase, yields galactose and an electroactive compound, p-aminophenol (PAP).[3] The production of PAP can be monitored electrochemically, offering a quantitative measure of enzyme activity.[3] This electrochemical detection method provides a rapid and sensitive alternative to traditional colorimetric assays.[3]

Enzymatic Reaction of 4-ABG

4-ABG 4-ABG β-Galactosidase β-Galactosidase 4-ABG->β-Galactosidase Substrate Galactose Galactose β-Galactosidase->Galactose Product 1 p-Aminophenol (PAP) p-Aminophenol (PAP) β-Galactosidase->p-Aminophenol (PAP) Product 2 (Electroactive) Electrochemical Detection Electrochemical Detection p-Aminophenol (PAP)->Electrochemical Detection Measured Signal

Caption: Enzymatic hydrolysis of 4-ABG by β-galactosidase.

Comparative Analysis of β-Galactosidase Substrates

The selection of a substrate is a critical decision in assay development. While X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is widely used for qualitative, colony-based screening due to the insoluble blue precipitate it forms, it has limitations for quantitative liquid assays.[1][4] Other substrates offer distinct advantages in terms of sensitivity, solubility, and detection method.

SubstrateDetection MethodKey AdvantagesKey Disadvantages
4-Aminobutyl-β-D-galactopyranoside (4-ABG) ElectrochemicalRapid detection, high sensitivity.[3]Requires specialized electrochemical equipment.
X-gal Colorimetric (Precipitate)Excellent for colony lifts and histochemical staining.[5][6]Insoluble product, not ideal for quantitative liquid assays.[4]
ONPG (o-nitrophenyl-β-D-galactopyranoside) Colorimetric (Soluble)Soluble product, suitable for quantitative liquid assays.[1][7]Lower sensitivity compared to fluorescent or chemiluminescent substrates.[1]
CPRG (Chlorophenol red-β-D-galactopyranoside) Colorimetric (Soluble)High sensitivity for a colorimetric substrate.[1]More expensive than ONPG.[1]
Fluorescent Substrates (e.g., MUG, CUG) FluorometricOrders of magnitude more sensitive than chromogenic substrates.[2][8]Requires a fluorometer, potential for background fluorescence.
Chemiluminescent Substrates LuminescenceHighest sensitivity, wide dynamic range.[1]Requires a luminometer, often the most expensive option.[1]

Validation of a 4-ABG-Based Diagnostic Assay: A Step-by-Step Protocol

The validation of any diagnostic assay is crucial to ensure its accuracy, precision, and reliability.[9][10] This process involves determining key performance characteristics.[11]

Assay Validation Workflow

cluster_0 Assay Development & Optimization cluster_1 Performance Characterization cluster_2 Clinical & Diagnostic Validation A Define Assay Purpose B Optimize Reagent Concentrations (4-ABG, Enzyme) A->B C Standardize Incubation Time & Temperature B->C D Determine Analytical Sensitivity (LOD) C->D E Determine Analytical Specificity C->E F Assess Linearity & Dynamic Range D->F G Evaluate Precision (Repeatability & Reproducibility) E->G H Determine Diagnostic Sensitivity & Specificity G->H I Establish Cut-off Values H->I J Interference & Cross-Reactivity Studies I->J

Sources

Safety & Regulatory Compliance

Safety

4-Aminobutyl b-D-galactopyranoside proper disposal procedures

Proper Disposal Procedures: 4-Aminobutyl -D-galactopyranoside[1] Executive Summary & Chemical Identity 4-Aminobutyl -D-galactopyranoside is a functionalized carbohydrate typically used as a ligand in affinity chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures: 4-Aminobutyl -D-galactopyranoside[1]

Executive Summary & Chemical Identity

4-Aminobutyl


-D-galactopyranoside  is a functionalized carbohydrate typically used as a ligand in affinity chromatography (to purify lectins such as galectins) or as a synthetic intermediate in glycobiology.

While this specific compound is generally classified as non-hazardous under GHS standards (OSHA HCS 2012), its disposal requires strict adherence to laboratory chemical hygiene plans due to its nature as an amine-functionalized organic and its frequent association with biological samples.

Key Chemical Properties for Disposal:

  • Functional Groups: Primary Aliphatic Amine (Basic), Galactose (Sugar).

  • Physical State: White to off-white powder (pure) or immobilized on agarose/sepharose beads (resin).

  • Solubility: Highly water-soluble.

  • Reactivity: Incompatible with strong oxidizing agents.

Hazard Assessment & Waste Classification

Before disposal, you must classify the material based on its usage state. This "Self-Validating System" ensures no biological or chemical hazards are overlooked.

StatePrimary HazardRecommended Waste StreamEPA/RCRA Code (USA)
Pure Solid Low (Irritant potential)Non-Regulated Organic SolidsNone (unless contaminated)
Aqueous Solution pH (Basic)Non-Halogenated Organic SolventsNone (if pH 5.5–10.5)
Used Affinity Resin Biohazard (Protein/Toxin)Biohazardous Waste or Chemical WasteP-List (if toxin used) or Bio-Medical
Decision Matrix: Disposal Workflow

The following logic gate determines the correct disposal path.

DisposalWorkflow Start Material to Dispose StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid Reagent StateCheck->IsSolid IsLiquid Aqueous Solution StateCheck->IsLiquid IsResin Affinity Resin (Column) StateCheck->IsResin SolidWaste Solid Chemical Waste (Label: Non-Hazardous Organic) IsSolid->SolidWaste LiquidWaste Liquid Chemical Waste (Non-Halogenated) IsLiquid->LiquidWaste BioCheck Was it exposed to Biohazards/Toxins? IsResin->BioCheck Decon Decontaminate (0.5M NaOH or Bleach) BioCheck->Decon No (Benign Protein) BioWaste Biohazard Waste Container (Autoclave/Incinerate) BioCheck->BioWaste Yes (Virus/Toxin) Decon->SolidWaste After Rinse

Figure 1: Decision matrix for segregating 4-Aminobutyl


-D-galactopyranoside waste based on usage context.

Detailed Disposal Protocols

Protocol A: Pure Solid Reagent (Expired or Excess)

Context: Disposal of the dry powder from the original vendor bottle. Rationale: Although non-toxic, amine-sugars can degrade into nitrogenous compounds that support bacterial growth. They should not be discarded in regular trash.

  • Segregation: Do not mix with strong oxidizers (e.g., nitrates, perchlorates) in the waste container.

  • Packaging: Place the original container inside a clear, sealable secondary bag (Ziploc type).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Aminobutyl beta-D-galactopyranoside"

    • Hazard Checkbox: "Non-Regulated" or "Irritant" (depending on local EHS rules).

  • Disposal: Transfer to the facility's Solid Chemical Waste drum for high-heat incineration.

Protocol B: Affinity Resin (Immobilized on Beads)

Context: This is the most common use case. The molecule is covalently attached to Sepharose/Agarose beads. Critical Risk: The hazard usually comes from what was bound to the column (e.g., lectins, cell lysates), not the ligand itself.

Step-by-Step Decontamination:

  • Elution: Ensure the target protein has been fully eluted using lactose or galactose buffers.

  • Sanitization (The Self-Validating Step):

    • Flow 5–10 column volumes (CV) of 0.5 M NaOH (Sodium Hydroxide) through the resin.

    • Why: This hydrolyzes residual proteins and sanitizes the matrix.

    • Contact Time: Allow to sit for 15–30 minutes.

  • Equilibration: Wash with 10 CV of water or PBS to return pH to neutral (pH 7.0–8.0).

  • Disposal Selection:

    • If used for benign proteins: Slurry the resin and dispose of it as Solid Chemical Waste (Protocol A).

    • If used for toxins/viruses: Seal the column and dispose of it directly into Red Bag Biohazard Waste for autoclaving/incineration.

Protocol C: Aqueous Solutions (Buffers/Wash Waste)

Context: Dissolved reagent in water or buffer.[1][2]

  • Volume Check:

    • Small Volume (<50 mL) & Non-Hazardous Buffer: Can often be flushed down the sanitary sewer with copious water (20x dilution), IF permitted by local municipal codes for non-toxic organics.

    • Large Volume (>50 mL) or Toxic Additives (Azide): Must be collected.[3]

  • Collection: Pour into a "Non-Halogenated Organic Solvent" carboy.

  • Compatibility Check: Ensure the carboy does not contain acidic waste that could react exothermically with the amine group (though the dilute nature makes this risk low).

Emergency Spill Response

In the event of a powder spill, the primary risk is inhalation of dust, which may cause respiratory irritation.

SpillResponse Spill Powder Spill PPE Don PPE (Gloves, Goggles, N95) Spill->PPE Contain Cover with Damp Paper Towel PPE->Contain Clean Wipe & Bag Contain->Clean Wash Wash Surface (Soap & Water) Clean->Wash

Figure 2: Immediate spill response workflow for dry powder.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. If the spill is large (>10g), use a dust mask (N95).

  • Containment: Cover the powder with a damp paper towel to prevent dust generation. Do not dry sweep.

  • Cleanup: Scoop the damp material into a waste bag. Wipe the area with water and soap.[3]

  • Disposal: Treat the cleanup materials as Solid Chemical Waste (Protocol A).

Regulatory & Compliance Framework

  • EPA (USA): This substance is not P-listed or U-listed under RCRA (40 CFR § 261.33). However, the "Generator Knowledge" rule applies; you must certify it is not mixed with other hazardous solvents [1].

  • Bio-Safety: If the ligand was used to purify biological toxins (e.g., Ricin, Cholera Toxin), the waste is regulated under 42 CFR 73 (Select Agents and Toxins) and must be inactivated prior to disposal [2].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[4] Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL), 6th Edition. Appendix I: Guidelines for Work with Toxins. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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